4-Bromo-2-methoxyimino-3-oxobutyric acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO4 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
(2Z)-4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)/b7-4- |
InChI Key |
AMTTUPGTZVAKBF-DAXSKMNVSA-N |
Isomeric SMILES |
CO/N=C(/C(=O)CBr)\C(=O)O |
Canonical SMILES |
CON=C(C(=O)CBr)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis and Applications of 4-Bromo-2-methoxyimino-3-oxobutyric Acid (CAS 79232-66-9) in Cephalosporin Development
Executive Summary
The development of third- and fourth-generation cephalosporin antibiotics (e.g., Cefotaxime, Ceftriaxone, Cefpodoxime proxetil) hinges on the stereospecific functionalization of the 7-aminocephalosporanic acid (7-ACA) nucleus. A critical structural motif in these antibiotics is the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain, which confers exceptional resistance against
4-Bromo-2-methoxyimino-3-oxobutyric acid (CAS: 79232-66-9) serves as a highly electrophilic, lipophilic intermediate designed to construct this side chain in situ. By utilizing this brominated precursor, synthetic chemists can bypass the severe solubility limitations and protecting-group dependencies associated with pre-formed aminothiazole side chains, thereby streamlining the manufacturing process and significantly improving overall yields .
Physicochemical Profiling
Understanding the physical and structural properties of this intermediate is essential for maintaining its stability, particularly the delicate (Z)-methoxyimino geometry which is mandatory for the final drug's pharmacological efficacy.
Table 1: Physicochemical Properties of 4-Bromo-2-methoxyimino-3-oxobutyric acid
| Parameter | Specification |
| IUPAC Name | (2Z)-4-bromo-2-(methoxyimino)-3-oxobutanoic acid |
| CAS Number | 79232-66-9 |
| Molecular Formula | C |
| Molecular Weight | 224.01 g/mol |
| Appearance | White to light-yellow crystalline powder |
| Stereochemistry | (Z)-isomer (Critical for |
| SMILES | CON=C(C(=O)CBr)C(=O)O |
Strategic Role: Method I vs. Method II
Historically, attaching the aminothiazole side chain to the cephalosporin core was achieved via two distinct pathways. Method I involves synthesizing the complete 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid first, protecting its primary amine, and then coupling it to 7-ACA. Method II utilizes 4-Bromo-2-methoxyimino-3-oxobutyric acid to first acylate the 7-ACA core, followed by a Hantzsch-type cyclization with thiourea to build the thiazole ring directly on the antibiotic framework .
Table 2: Quantitative and Strategic Comparison of Synthetic Pathways
| Metric | Method I (Pre-formed Aminothiazole) | Method II (In situ Cyclization via CAS 79232-66-9) |
| Intermediate Polarity | Highly polar (poor organic solubility) | Lipophilic (excellent organic solubility) |
| Protecting Groups | Trityl protection required for -NH | No protecting groups required |
| Reaction Steps | 4 steps (Protect | 2 steps (Acylate |
| Typical Overall Yield | 45% - 55% | 75% - 85% |
| Isomerization Risk | High (during harsh deprotection steps) | Low (mild cyclization conditions) |
Method II is overwhelmingly preferred in modern industrial scale-ups due to its atom economy and the elimination of costly trityl protection/deprotection cycles.
Mechanistic Pathway & Synthesis
The synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric acid must be carefully controlled to prevent the premature decarboxylation of the
Fig 1: Synthetic route of 4-Bromo-2-methoxyimino-3-oxobutyric acid from tert-butyl 3-oxobutyrate.
Protocol 1: Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric acid
Causality & Validation: The choice of the tert-butyl ester is deliberate. Unlike methyl or ethyl esters, which require harsh alkaline hydrolysis that destroys the (Z)-isomer, the tert-butyl group can be cleaved under strictly anhydrous acidic conditions, preserving the stereocenter .
-
Bromination: Dissolve 0.1 mol of tert-butyl 2-methoxyimino-3-oxobutyrate in a biphasic-compatible solvent system (e.g., 10 mL diisopropyl ether and 40 mL chloroform). Cool the reactor to 0°C to 5°C.
-
Electrophilic Addition: Add 0.2 mol of molecular bromine (Br
) dropwise over 1.5 hours. Causality: Maintaining 0-5°C suppresses polybromination at the highly activated alpha-carbon. -
Quench and Wash: After 2 hours of stirring, add 25 mL of chilled water. Self-Validation: The organic layer must be washed until the aqueous phase reaches a neutral pH, ensuring the complete removal of corrosive hydrogen bromide (HBr) byproducts which would otherwise degrade the product during concentration.
-
Ester Cleavage: Treat the separated organic layer with anhydrous HCl gas. The bulky tert-butyl group undergoes acid-catalyzed elimination to form isobutylene gas, leaving the free carboxylic acid.
-
Crystallization: Concentrate under reduced pressure and crystallize using a 100:15 (v/v) mixture of xylene and n-hexane to yield the final white crystalline product (CAS 79232-66-9).
Application Workflow: In Situ Aminothiazole Construction
Once synthesized, the bromo-acid is activated to an acid chloride and coupled to a cephalosporin nucleus.
Fig 2: In situ construction of the aminothiazole ring on the cephalosporin core via thiourea.
Protocol 2: Acylation and Cyclization (Method II)
Causality & Validation: The activation of the carboxylic acid to an acid chloride must be done under extremely mild conditions. Standard refluxing with thionyl chloride will cause massive decarboxylation. Instead, the Vilsmeier-Haack reagent is generated in situ at sub-zero temperatures .
-
Activation: Suspend 0.066 mol of 4-bromo-2-methoxyimino-3-oxobutyric acid in 90 mL of anhydrous methylene chloride. Cool strictly to -20°C.
-
Vilsmeier Complexation: Add a catalytic amount of N,N-Dimethylformamide (DMF) (4.92 g), followed by the slow dropwise addition of oxalyl chloride (0.067 mol). Causality: DMF reacts with oxalyl chloride to form chloromethylene-N,N-dimethyliminium chloride, which rapidly and gently converts the acid to 4-bromo-2-methoxyimino-3-oxobutyryl chloride without thermal degradation.
-
Acylation: Stir for 45 minutes at -15°C to -20°C. Self-Validation: TLC analysis (using a suitable mobile phase) must show complete disappearance of the starting acid. The resulting highly reactive acid chloride solution is immediately transferred to a vessel containing the suspended 7-ACA derivative.
-
Hantzsch Cyclization: Following successful acylation, the resulting 7-(4-bromo-2-methoxyimino-3-oxobutyramido) cephalosporin intermediate is dissolved in an acetone/water mixture. Thiourea is added at room temperature. The sulfur atom of thiourea attacks the alpha-bromo ketone, followed by intramolecular condensation with the ketone carbonyl, seamlessly forming the 2-aminothiazole ring and yielding the final cephalosporin antibiotic.
References
- Google Patents. "US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids.
- Google Patents. "US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid.
- Google Patents. "US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same.
The (E)-Isomer of 4-Bromo-2-(methoxyimino)-3-oxobutanoic Acid: Stereochemical Dynamics, Analytical Profiling, and Isomerization Strategies in Cephalosporin Synthesis
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The synthesis of third- and fourth-generation cephalosporins (e.g., cefotaxime, ceftriaxone, cefepime) relies heavily on the precise stereochemical construction of the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain. The critical precursor to this moiety is 4-bromo-2-(methoxyimino)-3-oxobutanoic acid. While the (Z)-isomer (syn-configuration) is the essential building block that confers resistance to β-lactamases, the (E)-isomer (anti-configuration) —specifically (E)-4-bromo-2-(methoxyimino)-3-oxobutanoic acid (CAS: 537693-38-2)—frequently emerges as a thermodynamically driven impurity 1.
This whitepaper provides an in-depth technical analysis of the (E)-isomer. We explore the causality behind its formation, detail robust analytical methodologies for its quantification, and provide a self-validating protocol for the acid-catalyzed isomerization of the (E)-isomer back into the desired (Z)-configuration.
Stereochemical Imperative: The (E) vs. (Z) Dichotomy
The biological efficacy of modern cephalosporins is intrinsically linked to the geometry of the methoxyimino group.
-
(Z)-Isomer (Syn): The methoxy group is oriented syn to the amide carbonyl. This spatial arrangement creates a steric shield around the β-lactam ring, preventing the approach and hydrolytic action of β-lactamase enzymes while maintaining an optimal fit within the active site of Penicillin-Binding Proteins (PBPs) 2.
-
(E)-Isomer (Anti): The methoxy group is oriented anti to the amide carbonyl. Molecules incorporating the (E)-isomer exhibit drastically reduced antimicrobial activity because they lack this steric shielding, leaving the β-lactam core susceptible to deactivation by cephalosporinases 2. Consequently, the (E)-isomer is considered of little value for β-lactam antibiotic use and must be strictly controlled 1.
Table 1: Physicochemical and Biological Implications of E/Z Isomerism
| Property | (Z)-Isomer (Syn-configuration) | (E)-Isomer (Anti-configuration) |
| Structural Geometry | Methoxy group syn to the carboxyl group | Methoxy group anti to the carboxyl group |
| Biological Impact | High resistance to β-lactamases | Susceptible to cephalosporinase deactivation |
| Thermodynamic Profile | Kinetically favored under controlled oximation | Often thermodynamically favored at high temps |
| Process Role | Target intermediate for API synthesis | Undesired impurity requiring isomerization |
Synthetic Pathways and Isomeric Divergence
The synthesis of 4-bromo-2-(methoxyimino)-3-oxobutanoic acid typically proceeds via the oximation of 4-bromo-3-oxobutanoic acid (or its esters) using methoxyamine hydrochloride 3.
The reaction is subject to competing kinetic and thermodynamic controls. While low-temperature oximation kinetically favors the (Z)-isomer due to hydrogen-bonding stabilization in the transition state, elevated temperatures or prolonged exposure to unbuffered acidic conditions drive the equilibrium toward the (E)-isomer. The (E)-isomer minimizes steric repulsion between the bulky bromoacetyl group and the methoxy group, making it a thermodynamic sink under certain solvent conditions.
Caption: Synthesis and stereochemical divergence of 4-bromo-2-(methoxyimino)-3-oxobutanoic acid.
Analytical Methodology: Chromatographic Resolution
To ensure the integrity of the downstream API, the E/Z ratio must be rigorously quantified. Because the isomers possess identical molecular weights and highly similar functional groups, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for resolution.
Causality in Method Design: The use of a pH 3.0 phosphate buffer is non-negotiable. The carboxylic acid moiety of the compound has a pKa of ~2.5. Operating at pH 3.0 ensures the acid is predominantly protonated, preventing peak tailing and ensuring reproducible retention times on the hydrophobic C18 stationary phase.
Table 2: RP-HPLC Method Parameters for E/Z Separation
| Parameter | Specification / Condition | Rationale |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) | Optimal hydrophobic retention for polar isomers |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 3.0) | Protonates the -COOH group, preventing peak tailing |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides necessary organic modifier for elution |
| Gradient | 10% B to 60% B over 20 minutes | Ensures baseline resolution between E and Z isomers |
| Flow Rate | 1.0 mL/min | Balances resolution and analysis time |
| Detection | UV at 254 nm | Captures strong chromophore absorption from the oxime |
Experimental Protocol: Acid-Catalyzed Isomerization (E → Z)
When a batch is enriched with the undesired (E)-isomer, it is not lost. The oxime double bond can undergo acid-catalyzed isomerization. The following protocol describes a self-validating workflow to convert the (E)-isomer to the (Z)-isomer.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 g of the mixed E/Z isomer batch in 500 mL of anhydrous ethyl acetate (EtOAc) in a glass-lined reactor under a nitrogen atmosphere.
-
Acidification: Slowly bubble dry HCl gas into the suspension (or add 2.0 equivalents of concentrated HCl in dioxane) while maintaining the temperature at 20–25 °C.
-
Isomerization & Equilibration: Stir the reaction mixture for 4–6 hours. Causality: The strong acid protonates the oxime nitrogen, lowering the activation energy required for rotation around the C=N bond 4.
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, neutralize with saturated NaHCO₃, extract with EtOAc, and analyze via the HPLC method described in Section 4. Proceed to the next step only when the Z:E ratio exceeds 95:5. (Self-validating step).
-
Thermodynamic Sinking (Crystallization): Cool the reactor to 0–5 °C and slowly add 200 mL of cold hexanes. Causality: The (Z)-isomer is significantly less soluble in the EtOAc/Hexane mixture than the (E)-isomer. As the (Z)-isomer selectively crystallizes, Le Chatelier's principle drives the remaining liquid-phase equilibrium entirely toward the (Z)-configuration.
-
Isolation: Filter the resulting precipitate, wash with cold hexanes, and dry under vacuum at 35 °C to yield the pure (Z)-isomer.
Mechanistic Causality of Isomerization
The conversion of the (E)-isomer to the (Z)-isomer is not a spontaneous thermal process at room temperature due to the high rotational barrier of the C=N double bond. The introduction of a strong acid (HCl) protonates the oxime nitrogen.
This protonation shifts the electron density, imparting single-bond character to the C=N bond via resonance with the adjacent carbonyl group. The lowered activation energy allows free rotation. As the system rotates, it falls into the thermodynamic sink created by the selective crystallization of the (Z)-isomer, effectively trapping the molecule in the desired stereochemical configuration 4.
Caption: Mechanism of acid-catalyzed E-to-Z isomerization via oxime protonation and bond rotation.
References
-
Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization Source: NIH / PMC URL:[Link]
-
Modeling of the Conformational Flexibility and E/Z Isomerism of Thiazoximic Acid and Cefotaxime Source: ResearchGate URL:[Link]
-
Total synthesis and development of bioactive natural products Source: NIH / PMC URL:[Link]
- US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid Source: Google Patents URL
Sources
- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Synthesis and Applications of 4-Bromo-2-methoxyimino-3-oxobutanoic Acid: A Critical Precursor in Cephalosporin Antibiotic Development
Executive Summary
In the landscape of beta-lactam antibiotic synthesis, the structural functionalization of the cephalosporin core (7-ACA) is paramount for overcoming bacterial resistance. 4-Bromo-2-methoxyimino-3-oxobutanoic acid (CAS 79232-66-9 for the (2Z)-isomer[]; CAS 537693-38-2 for the (E)-isomer[2]) serves as a highly reactive, bi-functional aliphatic precursor. It is the foundational building block for synthesizing the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) side chain. This side chain is the defining structural feature of numerous third- and fourth-generation cephalosporins, including cefotaxime, ceftriaxone, cefepime, and cefmenoxime[3].
This whitepaper details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols required to synthesize this precursor with high regioselectivity and stereochemical purity.
Mechanistic Role & Chemical Significance
As a Senior Application Scientist, evaluating a precursor requires looking beyond its basic structure to understand its mechanistic utility in complex syntheses. 4-Bromo-2-methoxyimino-3-oxobutanoic acid offers two critical reactive sites:
-
The Methoxyimino Group (
): The stereochemistry of this group is critical. The (Z)-configuration (syn-isomer) is strictly required in the final active pharmaceutical ingredient (API). It provides severe steric hindrance that blocks the approach of beta-lactamase enzymes, thereby protecting the vulnerable beta-lactam ring from hydrolysis. -
The C4-Bromo Ketone Moiety: The bromine atom at the C4 position acts as an ideal leaving group situated alpha to the C3 carbonyl. This creates a highly electrophilic center primed for nucleophilic attack by the sulfur atom of thiourea, initiating a rapid Hantzsch thiazole cyclization.
Synthetic Pathways & Methodologies
The industrial and laboratory-scale synthesis of 4-bromo-2-methoxyimino-3-oxobutanoic acid typically proceeds via a four-step linear sequence starting from widely available ethyl acetoacetate[3].
-
Step 1: Nitrosation (Oximation) – The highly nucleophilic active methylene of ethyl acetoacetate is reacted with nitrous acid (generated in situ from sodium nitrite and acetic acid) to yield ethyl 2-hydroxyimino-3-oxobutanoate.
-
Step 2: Alkylation – The oxime hydroxyl group is methylated using dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) to lock the molecule into the methoxyimino derivative.
-
Step 3: Regioselective Bromination – The most challenging step. Bromination must occur exclusively at the C4 methyl group. This requires catalytic enolization strategies to prevent di-bromination or unselective halogenation[4].
-
Step 4: Saponification – Controlled alkaline hydrolysis of the ethyl ester yields the final free carboxylic acid precursor.
Synthetic workflow of 4-bromo-2-methoxyimino-3-oxobutanoic acid from ethyl acetoacetate.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that thermodynamic and kinetic controls are strictly maintained to guarantee high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards.
Protocol A: Regioselective Bromination
Objective: Synthesize ethyl 4-bromo-2-methoxyimino-3-oxobutanoate while suppressing the 4,4-dibromo impurity.
-
Preparation: Dissolve 1.0 equivalent of ethyl 2-methoxyimino-3-oxobutanoate in anhydrous dichloromethane (DCM) (5 volumes).
-
Catalyst Addition: Add 1.0 to 1.5 equivalents of acetyl bromide[4].
-
Causality: Acetyl bromide acts as a kinetic promoter. The C3 ketone is sluggish to enolize toward the C4 methyl group. Acetyl bromide forms an intermediate enol acetate at C4, drastically increasing the regioselectivity of the subsequent electrophilic attack by bromine.
-
-
Thermal Control: Cool the reactor to between -15°C and 0°C.
-
Causality: The bromination reaction is highly exothermic. Maintaining sub-zero temperatures increases the activation energy barrier for the second bromination event, effectively trapping the reaction at the mono-bromo stage.
-
-
Halogenation: Add 1.05 equivalents of liquid molecular bromine (
) dropwise over 2 hours. Monitor the reaction via HPLC until the starting material is <1%. -
Work-up: Quench the reaction with ice-cold water. Separate the organic layer, wash with 5% aqueous sodium bicarbonate (to neutralize residual HBr), dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Controlled Saponification
Objective: Hydrolyze the ester to yield 4-bromo-2-methoxyimino-3-oxobutanoic acid without degrading the molecule.
-
Preparation: Dissolve the brominated ester in a 1:1 mixture of ethanol and water. Cool to 0–5°C.
-
Hydrolysis: Add 1N NaOH dropwise, carefully maintaining the pH between 9.0 and 10.0. Stir for 2 hours.
-
Causality: Exceeding pH 10 or allowing the temperature to rise above 5°C will cause the hydroxide ions to act as nucleophiles, displacing the C4 bromine to form an unwanted 4-hydroxy byproduct.
-
-
Precipitation: Slowly acidify the mixture using 1N HCl until the pH reaches exactly 2.0.
-
Causality: A pH of 2.0 ensures complete protonation of the carboxylate ion, driving the precipitation of the target acid, without being acidic enough to catalyze the cleavage of the methoxyimino ether.
-
-
Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum at 40°C.
Quantitative Data & Process Optimization
The table below summarizes the critical impact of catalyst selection and thermal control on the yield and purity of the bromination step. Utilizing acetyl bromide at sub-zero temperatures is the definitive method for achieving pharmaceutical-grade purity[4].
| Catalyst System | Temperature (°C) | Isolated Yield (%) | HPLC Purity (%) | Major Impurity Profile |
| None | 20 to 25 | 65.0 | 78.5 | 4,4-dibromo derivative (~15%) |
| Acetyl Bromide | 20 to 25 | 75.2 | 85.0 | 4,4-dibromo derivative (~10%) |
| None | -15 to 0 | 70.5 | 82.0 | Unreacted starting material (~12%) |
| Acetyl Bromide | -15 to 0 | 92.4 | >95.0 | Trace 4,4-dibromo (<1%) |
Downstream Application: Aminothiazole Ring Formation
Once synthesized, 4-bromo-2-methoxyimino-3-oxobutanoic acid is immediately primed for the Hantzsch thiazole synthesis. It is reacted with thiourea in an aqueous or alcoholic solvent. The sulfur atom of thiourea attacks the C4 carbon, displacing the bromide ion. Subsequent intramolecular cyclization between the thiourea nitrogen and the C3 ketone, followed by dehydration, yields (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) . This ATMAA intermediate is then activated (often as an acid chloride or via coupling reagents) and attached to the 7-amino group of the cephalosporin core[3].
Hantzsch thiazole synthesis forming ATMAA from the brominated precursor and thiourea.
References
- (E)-4-Bromo-2-(methoxyimino)
- CAS 79232-66-9 (Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-,(2Z)-)
- Cefmenoxime - Synthesis | Source: Wikipedia | URL
- US6846952B2 - Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives | Source: Google Patents | URL
Sources
Reactivity and Applications of 4-Bromo-2-methoxyimino-3-oxobutyric Acid in Advanced Antibiotic Synthesis
Executive Summary
The compound (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid (CAS: 79232-66-9) is a highly functionalized, polyreactive aliphatic intermediate that serves as the cornerstone for the synthesis of third- and fourth-generation cephalosporins (e.g., Ceftriaxone, Cefotaxime, Cefepime, and Ceftiofur)[1][2]. Its unique structural architecture allows for the precise construction of the 2-aminothiazol-4-yl side chain, a moiety responsible for conferring broad-spectrum antibacterial activity and robust resistance to
This technical guide dissects the mechanistic reactivity of this critical intermediate, evaluates divergent synthetic pathways, and provides self-validating experimental protocols grounded in industrial-scale methodologies.
Structural and Mechanistic Profiling
The synthetic utility of 4-bromo-2-methoxyimino-3-oxobutyric acid stems from its four distinct reactive centers, each requiring orthogonal control during complex molecule assembly.
-
C1 Carboxylic Acid: Acts as the primary site for amidation with the 7-amino group of a cephalosporin nucleus. Because the free acid is highly unstable and prone to decarboxylation, it must be activated to an acid chloride or mixed anhydride under strictly controlled cryogenic conditions[3].
-
C2 Methoxyimino Group: Dictates the stereochemistry of the final drug. The (Z)-isomer (syn-isomer) is mandatory for
-lactamase stability. Reaction conditions must suppress (Z)-to-(E) isomerization. -
C3 Ketone: Serves as the electrophilic center during the Hantzsch-type thiazole cyclization.
-
C4 Alkyl Bromide: An
-bromo ketone system that acts as a highly reactive electrophile for displacement by the sulfur atom of thiourea[1].
Figure 1: Orthogonal reactivity map of 4-bromo-2-methoxyimino-3-oxobutyric acid.
Divergent Synthetic Pathways: Causality in Route Selection
In the industrial synthesis of aminothiazole cephalosporins, chemists must choose between two primary sequences: Pathway A (Cyclization followed by Amidation) and Pathway B (Amidation followed by Cyclization).
-
Pathway A (Traditional Route): The bromo-acid is first reacted with thiourea to form 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. Causality: While this isolates the thiazole formation, the resulting free amino group on the thiazole ring is highly nucleophilic and must be protected (e.g., with a trityl group) before the C1 carboxylic acid can be activated for coupling[4]. This adds costly protection/deprotection steps and reduces overall atom economy.
-
Pathway B (Advanced Route): The C1 carboxylic acid is activated and coupled directly to the cephalosporin nucleus first. The resulting intermediate is then cyclized with thiourea[5]. Causality: By delaying the introduction of the amino group until the final step, Pathway B entirely circumvents the need for trityl protection, significantly increasing yields and streamlining the downstream purification of drugs like Ceftiofur and Ceftriaxone[2].
Figure 2: Divergent synthetic pathways (Pathway A vs. Pathway B) for cephalosporin assembly.
Self-Validating Experimental Protocols (Pathway B)
The following protocols represent a self-validating system for the synthesis of Ceftiofur, ensuring that each intermediate is chemically primed for the subsequent transformation without the need for extensive isolation[2][6].
Protocol 1: Cryogenic Activation to Acid Chloride
The free acid is highly susceptible to decomposition. Activation must be performed under strict thermal control.
-
Dissolution: Dissolve 2.57 g of 4-bromo-2-methoxyimino-3-oxobutyric acid in 20 mL of anhydrous methylene chloride (
). -
Cooling: Chill the solution to -20°C under an inert nitrogen atmosphere. Causality: Cryogenic conditions prevent the exothermic degradation of the
-bromo ketone and inhibit (Z)-to-(E) isomerization of the oxime. -
Activation: Add 2.5 g of Phosphorous pentachloride (
) in small aliquots over 5 minutes, strictly maintaining the internal temperature between -20°C and -15°C[2]. -
Maturation: Gradually raise the temperature to -5°C and stir for 30 minutes until TLC indicates complete consumption of the starting material. The resulting 4-bromo-2-methoxyimino-3-oxobutyryl chloride is used immediately in Protocol 2.
Protocol 2: N-Acylation (Amidation) of the Cephalosporin Nucleus
-
Silylation: Suspend the cephalosporin nucleus (e.g., 7-amino-3-(2-furylcarbonylthiomethyl)-3-cephem-4-carboxylic acid, "Furaca") in
and treat with trimethylsilylacetamide (TMSA). Causality: Silylation temporarily protects the C4 carboxylate and solubilizes the zwitterionic nucleus in the organic phase, directing the incoming acid chloride exclusively to the 7-amino group. -
Coupling: Cool the silylated nucleus solution to -20°C. Dropwise, add the acid chloride solution from Protocol 1 over 10 minutes.
-
Quenching: Stir for 1 hour at -10°C, then quench with cold water (5°C) to hydrolyze the silyl esters. Separate the organic layer containing the brominated cephalosporin intermediate.
Protocol 3: Hantzsch Thiazole Cyclization
-
Reagent Addition: To the organic layer from Protocol 2, add a solution of thiourea and sodium acetate in water[6].
-
Cyclization: Stir the biphasic mixture at 20°C to 25°C for 1 hour. Causality: Thiourea acts as a bis-nucleophile. The sulfur atom executes an
attack on the C4 bromide. Subsequently, the thiourea nitrogen attacks the C3 ketone, driving a dehydrative ring closure to form the thermodynamically stable, aromatic 2-aminothiazole ring. -
Isolation: Adjust the pH to precipitate the final cephalosporin product (e.g., Ceftiofur), filter, and wash with acetone.
Quantitative Data: Activation Reagent Comparison
The choice of activating agent in Protocol 1 significantly impacts the purity and yield of the downstream amidation. The table below summarizes industrial data comparing three common activation systems[2][6][7].
| Activating Agent | Reagent Molar Eq. | Optimal Temp (°C) | Reaction Time | Intermediate Purity | Overall Yield (Amidation) | Notes / Causality |
| 1.05 | -20 to -5 | 30 - 45 min | > 95% | 88 - 92% | Rapid, clean conversion. Requires strict low-temp control to prevent over-chlorination. | |
| Oxalyl Chloride / DMF | 1.02 | -20 to -15 | 45 min | > 96% | 90 - 94% | Vilsmeier-type activation. Generates volatile byproducts ( |
| 1.10 | 0 to 5 | 60 min | ~ 90% | 82 - 85% | Milder Vilsmeier reagent. Can be run at slightly higher temps, but yields are moderately lower. |
References
- US6458949B1: Ceftiofur, its intermediate and a process for the preparation of the same. United States Patent and Trademark Office.
- US5095149A: Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid. United States Patent and Trademark Office.
- EP0325183A2: Method for the production of 2-oxyimino-3-oxobutyric acids. European Patent Office.
- WO2005040175A2: Process for the preparation of cephem carboxylic acids. World Intellectual Property Organization.
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- 4. A METHOD FOR MANUFACTURE OF CEFTIOFUR - Patent 1556388 [data.epo.org]
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A Comprehensive Technical Guide to 4-Bromo-2-methoxyimino-3-oxobutyric Acid: Synthesis, Properties, and Applications in Drug Development
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Bromo-2-methoxyimino-3-oxobutyric acid and its esters are pivotal intermediates in the synthesis of complex pharmaceutical agents.[1] Their unique structural arrangement, featuring a reactive bromine atom, a chelating methoxyimino-oxo moiety, and a carboxylic acid or ester group, renders them highly valuable synthons for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of 4-bromo-2-methoxyimino-3-oxobutyric acid, with a particular focus on its role in the development of cephalosporin antibiotics and other therapeutic agents. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and utilization of this versatile molecule.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 4-bromo-2-methoxyimino-3-oxobutyric acid is essential for its effective use in synthesis, including reaction optimization, purification, and storage.
Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties for 4-bromo-2-methoxyimino-3-oxobutyric acid and its commonly used ethyl ester derivative.
Table 1: Physicochemical Properties of 4-Bromo-2-methoxyimino-3-oxobutyric Acid [2]
| Property | Value |
| Molecular Formula | C5H6BrNO4 |
| Molecular Weight | 224.01 g/mol |
| IUPAC Name | 4-bromo-2-(methoxyimino)-3-oxobutanoic acid |
| CAS Number | 537693-38-2 ((E)-isomer)[3] |
| Computed XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Exact Mass | 222.94802 Da |
| Topological Polar Surface Area | 76 Ų |
Table 2: Physicochemical Properties of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutanoate [][5]
| Property | Value |
| Molecular Formula | C7H10BrNO4 |
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | ethyl (2Z)-4-bromo-2-(methoxyimino)-3-oxobutanoate |
| CAS Number | 65872-39-1 ((Z)-isomer)[] |
| Appearance | Colorless oil[1] |
| Storage Temperature | 2-8°C[5] |
Stereoisomerism: The Significance of (Z) and (E) Configuration
The presence of the methoxyimino group (C=N-OCH3) gives rise to geometric isomerism, resulting in (Z) and (E) diastereomers. The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond.[6][7][8] The relative orientation of the methoxy group and the carboxylic acid/ester moiety is crucial, as it significantly influences the biological activity of the final pharmaceutical product, particularly in the case of cephalosporin antibiotics where the (Z)-isomer is often the desired, more active form.[9]
Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric Acid and its Esters
The synthesis of the title compound and its derivatives is well-documented in patent literature, primarily focusing on efficient and stereoselective methods to obtain the desired (Z)-isomer.[1] The general synthetic strategy involves the bromination of a 2-methoxyimino-3-oxobutyric acid precursor.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of 4-bromo-2-methoxyimino-3-oxobutyric acid esters.
Caption: General synthetic workflow for 4-bromo-2-methoxyimino-3-oxobutyric acid and its esters.
Detailed Experimental Protocols
The following protocols are adapted from patent literature and represent common methods for the synthesis of the title compound and its esters.
Protocol 1: Synthesis of Methyl 4-Bromo-2-methoxyimino-3-oxobutanoate [1]
-
Silylation: Dissolve 2-methoxyimino-3-oxobutyric acid methyl ester (1 equivalent) in acetonitrile. Add triethylamine (e.g., 2.5 equivalents) and cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) (e.g., 1.5 equivalents) while maintaining the temperature.
-
Allow the reaction to stir at room temperature for approximately 1 hour to complete the silylation.
-
Bromination: Concentrate the reaction mixture under reduced pressure. Suspend the residue in a suitable solvent like dichloromethane.
-
Cool the mixture to a low temperature (e.g., -30°C).
-
Add a solution of bromine (e.g., 1 equivalent) in dichloromethane dropwise until a reddish-brown color persists.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane-ether eluent) to yield the title compound as a colorless oil.
Protocol 2: Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric Acid from its tert-Butyl Ester [1]
-
Bromination: Synthesize tert-butyl 4-bromo-2-methoxyimino-3-oxobutanoate following a similar procedure as in Protocol 1, starting from tert-butyl 2-methoxyimino-3-oxobutanoate.
-
Deprotection: Dissolve the crude tert-butyl ester in trifluoroacetic acid.
-
Stir the mixture at room temperature for approximately 40 minutes to effect de-esterification.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Crystallize the residue from a suitable solvent system (e.g., carbon tetrachloride) to obtain 4-bromo-2-methoxyimino-3-oxobutyric acid as a crystalline powder.
Reactivity and Mechanistic Considerations
The reactivity of 4-bromo-2-methoxyimino-3-oxobutyric acid is governed by the interplay of its functional groups.
-
α-Bromo-β-keto System: The bromine atom at the 4-position is activated by the adjacent carbonyl group, making it a good leaving group in nucleophilic substitution reactions. This is the key to its utility in forming new C-S, C-N, and C-C bonds.
-
Methoxyimino Group: The methoxyimino moiety influences the stereochemistry of the molecule and can participate in chelation with metal ions. Its electron-withdrawing nature also affects the reactivity of the adjacent carbonyl group.
-
Carboxylic Acid/Ester: This group provides a handle for further derivatization, such as amide bond formation, which is crucial in the synthesis of β-lactam antibiotics.
The bromination of the 2-methoxyimino-3-oxobutyric acid precursor likely proceeds through an enol or silyl enol ether intermediate, which then attacks the brominating agent. The use of a silylating agent before bromination is a key experimental choice as it regioselectively generates the more stable silyl enol ether, leading to a cleaner reaction and higher yield of the desired 4-bromo product.[1]
Applications in Drug Discovery and Development
The primary application of 4-bromo-2-methoxyimino-3-oxobutyric acid lies in its role as a crucial intermediate for the synthesis of aminothiazolyl cephalosporins, a class of broad-spectrum β-lactam antibiotics.[1]
Synthesis of Aminothiazolyl Cephalosporins
In this context, 4-bromo-2-methoxyimino-3-oxobutyric acid is first converted to its acid chloride. This activated species then reacts with a thiourea derivative to form the 2-aminothiazole ring system. The resulting side chain is subsequently coupled to the 7-aminocephalosporanic acid (7-ACA) core to furnish the final antibiotic.
Sources
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- 8. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
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Potential anti-inflammatory properties of bromo-oxobutyric acids
The Dual Modulatory Role of Bromo-Oxobutyric Acids in Anti-Inflammatory Drug Discovery: Direct FAAH Inhibition and Thiazole Synthon Applications
Executive Summary
Bromo-oxobutyric acids (BOBs) and their ester derivatives represent a highly versatile class of compounds in modern anti-inflammatory drug development. As a Senior Application Scientist, I approach these molecules not merely as static chemical entities, but as dynamic modulators of biological systems. Their utility in inflammation management is bipartite:
-
Direct Endocannabinoid Modulation: Specific endogenous esters, such as 2-octyl
-bromoacetoacetate (4-bromo-3-oxobutyric acid 1-methylheptyl ester), act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[1]. By halting the degradation of anti-inflammatory lipid mediators, they indirectly agonize cannabinoid receptors. -
Indirect Action via Privileged Scaffolds: Bromo-oxobutyric acid esters serve as highly reactive electrophilic synthons in the Hantzsch synthesis of 2-amino-1,3-thiazoles[2]—a privileged structural motif known for selective Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) inhibition[3].
This technical guide deconstructs the mechanisms, synthetic pathways, and self-validating experimental protocols required to harness bromo-oxobutyric acids in preclinical drug discovery.
Section 1: Direct Anti-Inflammatory Action via FAAH Inhibition
The endocannabinoid system (ECS) is a master regulator of neuroinflammation and peripheral immune responses. Anandamide (AEA) and palmitoylethanolamide (PEA) are endogenous signaling lipids that resolve inflammation by activating CB1, CB2, and PPAR-
Mechanistic Causality of Bromo-Oxobutyric Esters
Research has identified 2-octyl
The structural logic behind this inhibition is elegant:
-
The
-Keto Ester Core: Mimics the transition state of the fatty acid amide cleavage, allowing the molecule to dock precisely into the FAAH active site. -
The
-Bromine (Electrophilic Trap): Positions itself adjacent to the catalytic Ser241 of FAAH. While primarily acting as a competitive inhibitor ( = 0.8 µM), prolonged pre-incubation reveals that 20-30% of the inhibition becomes irreversible[6]. This suggests that the catalytic serine occasionally displaces the -bromine, forming a covalent, dead-end complex. -
pH Dependency: At a physiological pH of 7.0, these
-halo -keto esters demonstrate superior potency compared to traditional trifluoromethyl ketone inhibitors[1], making them highly viable for in vivo anti-inflammatory applications.
Mechanism of FAAH inhibition by bromo-oxobutyric acids and anti-inflammatory signaling.
Section 2: Indirect Action: Bromo-Oxobutyrates as Thiazole Synthons
Beyond direct enzyme inhibition, 4-bromo-3-oxobutyric acid derivatives are foundational building blocks in medicinal chemistry. They are heavily utilized in the Hantzsch thiazole synthesis to generate ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl)acetates[3],[2].
Structural Logic and COX-2 Selectivity
The anti-inflammatory efficacy of the resulting thiazoles stems from their ability to selectively bind the hydrophobic pocket of COX-2.
-
The Synthon Advantage: The
-bromination of alkyl acetoacetates creates a highly electrophilic carbon center. When reacted with a nucleophilic thioamide (like thiourea), the sulfur attacks the -carbon, displacing the bromine. Subsequent intramolecular condensation of the nitrogen with the -ketone yields the stable aromatic thiazole ring[2]. -
Biological Translation: This specific structural geometry prevents arachidonic acid from accessing the COX-2 catalytic channel, thereby halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastroprotective COX-1 pathway.
Self-validating workflow for synthesizing anti-inflammatory thiazoles from bromo-oxobutyrates.
Section 3: Quantitative Data & Comparative Analysis
The following table summarizes the inhibitory kinetics of 4-bromo-3-oxobutyric acid 1-methylheptyl ester against key inflammatory and neurological targets, benchmarked against standard controls.
| Compound | Target Enzyme | IC50 / | Mechanism of Action |
| 2-octyl | FAAH | IC50: 2.6, | Competitive / Partial Irreversible[1] |
| 1-methylheptyl | Butyrylcholinesterase | Competitive Inhibition[7] | |
| 1-methylheptyl | Acetylcholinesterase | Competitive Inhibition[7] | |
| PMSF (Control) | FAAH | IC50: 13.0 | Irreversible Serine Alkylation[6] |
| URB597 (Control) | FAAH | IC50: ~0.005 | Irreversible Carbamylation[6] |
*Note: 2-octyl
Section 4: Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must be designed as a self-validating system. The following workflows incorporate mandatory internal controls to prevent false positives.
Protocol 1: In Vitro FAAH Inhibition Assay
This assay utilizes a fluorogenic substrate to ensure that signal is only generated upon active enzymatic cleavage, eliminating background noise from auto-hydrolysis.
-
Enzyme Preparation: Dilute recombinant human FAAH in Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 0.1% BSA to stabilize the membrane protein.
-
Inhibitor Pre-Incubation (Causality Step): Incubate FAAH with varying concentrations of the bromo-oxobutyric ester (0.1 µM to 100 µM) for 15 minutes at 37°C. Why? Pre-incubation allows the electrophilic
-bromine to orient and interact with the catalytic Ser241 before substrate competition begins, capturing both competitive and irreversible kinetic phases[6]. -
Substrate Addition: Add 2.5 µM of AMC-arachidonoyl amide (a fluorogenic substrate).
-
Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) for 30 minutes using a microplate reader.
-
Validation Controls:
-
Negative Control: DMSO vehicle (Establishes the 100% enzyme activity baseline).
-
Positive Control: 1 µM URB597 (Ensures the assay's dynamic range by demonstrating total enzyme shutdown).
-
Protocol 2: Hantzsch Synthesis of Anti-Inflammatory Thiazoles
This synthetic route uses temperature gradients to control nucleophilic attack versus dehydration, ensuring high yields of the bioactive scaffold.
-
Bromination: React alkylated ethyl acetoacetates with bromine (
) in a controlled, dropwise manner to yield 4-alkyl-4-bromo-3-oxobutyric acid ethyl esters[2]. -
Cyclization (Causality Step): Dissolve the synthesized bromo-oxobutyric ester (1.0 equiv) and thiourea (1.0 equiv) in dried acetonitrile. Stir the mixture at 4°C for 1 hour, then elevate to reflux[2]. Why? The initial low temperature controls the highly exothermic nucleophilic attack of the thiourea sulfur onto the
-carbon. Subsequent refluxing provides the thermodynamic energy required to drive the dehydration and close the thiazole ring. -
Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in a 1:1 mixture of ethyl acetate and
. Wash the organic layer with brine, dry over sodium sulfate, and purify via silica gel flash chromatography[2]. -
Validation: Confirm structural integrity using
-NMR and high-resolution mass spectrometry (HRMS). Why? Unreacted -haloketones are highly reactive alkylating agents that will cause severe false positives in downstream cellular toxicity and COX-2 inhibition assays.
References
-
Patricelli, M. P., Patterson, J. E., Boger, D. L., & Cravatt, B. F. "An endogenous sleep-inducing compound is a novel competitive inhibitor of fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry Letters, 1998. [1]
-
Lambert, D. M., & Muccioli, G. G. "The endocannabinoid system: drug targets, lead compounds, and potential therapeutic applications." Journal of Medicinal Chemistry, 2005. [4],[6]
-
Yamane, M., Abe, A., & Yanagisawa, I. "Anticholinesterase action of a bromine compound isolated from human cerebrospinal fluid." Journal of Neurochemistry, 1984. [7]
-
"Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity." ResearchGate, 2013. [2]
-
"A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives." Chemical Review and Letters, 2025. [3]
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- 4. scispace.com [scispace.com]
- 5. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid: A Comprehensive Guide to the Synthesis of Third-Generation Cephalosporin Intermediates
Introduction: The Strategic Importance of 7-AMCA Acylation
7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, commonly known as 7-AMCA, is a pivotal building block in the semi-synthesis of advanced third-generation oral cephalosporin antibiotics.[1][2] Its unique structural framework, featuring a methoxymethyl group at the C-3 position, is a key determinant of the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The acylation of the 7-amino group of 7-AMCA is the most critical transformation, as the nature of the appended side chain dictates the antibacterial spectrum, potency, and resistance to β-lactamases.[3]
This technical guide provides an in-depth exploration of the acylation of 7-AMCA, with a particular focus on the synthesis of cefpodoxime acid, the immediate precursor to the widely prescribed antibiotic, cefpodoxime proxetil. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the analytical methodologies required for the robust characterization of the resulting acylated products. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of cephalosporin-based therapeutics.
The Chemical Rationale: Activating the Players for Amide Bond Formation
The acylation of 7-AMCA is a nucleophilic acyl substitution reaction. The nucleophilic 7-amino group of the cephem nucleus attacks the electrophilic carbonyl carbon of an activated carboxylic acid side chain. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of its carbonyl group.
Several strategies exist for the activation of the carboxylic acid side chain, including:
-
Conversion to Acyl Chlorides: Treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yields a highly reactive acyl chloride.[4][5]
-
Formation of Active Esters: The carboxylic acid can be converted to various active esters, such as N-hydroxysuccinimide (NHS) esters or, in the context of cephalosporin synthesis, thioesters like S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM).[2][6][7] These esters are sufficiently reactive to acylate the 7-amino group under controlled conditions.
Furthermore, to prevent undesirable side reactions and improve the solubility of the zwitterionic 7-AMCA in organic solvents, a silylation step is often employed. Silylating agents, such as hexamethyldisilazane (HMDS) in the presence of a catalyst like trimethylsilyl chloride (TMSCl), react with both the carboxylic acid at the C-4 position and the amino group at the C-7 position.[8][9] This transient protection enhances the nucleophilicity of the amino group and prevents its protonation by the carboxylic acid, facilitating a smoother acylation reaction.[8]
Experimental Workflow: A Visual Overview
The overall process for the acylation of 7-AMCA can be visualized as a three-stage workflow:
Caption: General workflow for the acylation of 7-AMCA.
Detailed Protocols: From Silylation to Cefpodoxime Acid
The following protocols provide a step-by-step guide for the acylation of 7-AMCA with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, activated as its S-benzothiazol-2-yl thioester (MAEM), to yield cefpodoxime acid.
Protocol 1: Silylation of 7-AMCA
This protocol describes the in-situ protection of the carboxylic acid and amino groups of 7-AMCA to enhance its reactivity and solubility in the subsequent acylation step.
Materials and Reagents:
| Reagent | Purity | Supplier Recommendation |
| 7-AMCA | >98% | Verified Source |
| Dichloromethane (DCM), anhydrous | >99.8% | Sigma-Aldrich, Acros |
| Hexamethyldisilazane (HMDS) | >98% | Sigma-Aldrich, Gelest |
| Trimethylsilyl chloride (TMSCl) | >98% | Sigma-Aldrich, Gelest |
| N₂ gas | High Purity | Airgas, Praxair |
Procedure:
-
Reactor Setup: To a clean, dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the reactor to form a slurry. The typical solvent volume is 5-10 mL per gram of 7-AMCA.
-
Silylating Agent Addition: While stirring under a nitrogen atmosphere, add hexamethyldisilazane (HMDS) (approximately 1.5-2.5 equivalents) to the slurry.
-
Catalyst Addition: Add a catalytic amount of trimethylsilyl chloride (TMSCl) (approximately 0.05-0.1 equivalents).
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 1-2 hours. The reaction mixture should become a clear, homogeneous solution, indicating the formation of the silylated 7-AMCA derivative. This solution is used directly in the next step without isolation.
Causality Behind Experimental Choices:
-
The use of anhydrous DCM is critical to prevent the hydrolysis of the silylating agents and the silylated intermediates.[9]
-
A nitrogen atmosphere is maintained to exclude moisture, which would consume the silylating reagents.
-
TMSCl acts as a catalyst to accelerate the silylation reaction with the less reactive HMDS.[8] The byproduct of this reaction is ammonia, which is a volatile gas.[8]
Protocol 2: Acylation with Activated Side Chain (MAEM)
This protocol details the amide bond formation between the silylated 7-AMCA and the activated side chain.
Materials and Reagents:
| Reagent | Purity | Supplier Recommendation |
| Silylated 7-AMCA solution (from Protocol 1) | - | In-situ preparation |
| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl thiobenzothiazole (MAEM) | >97% | Verified Source |
| Triethylamine (TEA) | >99% | Sigma-Aldrich, Acros |
| Methanol | >99.8% | Sigma-Aldrich, Fisher |
Procedure:
-
Temperature Control: Cool the solution of silylated 7-AMCA from Protocol 1 to a low temperature, typically between -10 °C and 0 °C.
-
Acylating Agent Addition: In a separate vessel, dissolve the activated side chain, MAEM (approximately 1.0-1.1 equivalents), in a suitable solvent such as methanol or dichloromethane.
-
Base Addition: Add triethylamine (TEA) (approximately 1.0-1.2 equivalents) to the silylated 7-AMCA solution.
-
Acylation Reaction: Slowly add the solution of MAEM to the silylated 7-AMCA solution while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (7-AMCA) is consumed.
Causality Behind Experimental Choices:
-
Low temperatures are maintained to control the exothermic reaction and minimize the formation of byproducts.
-
Triethylamine acts as a base to neutralize any acidic byproducts and to facilitate the reaction.[2][6]
-
MAEM is used as the acylating agent due to its appropriate reactivity, allowing for a clean and efficient acylation without the need for harsher reagents like acyl chlorides.[2][6]
Protocol 3: Work-up and Isolation of Cefpodoxime Acid
This protocol describes the hydrolysis of the silyl protecting groups and the isolation of the final product.
Materials and Reagents:
| Reagent | Purity | Supplier Recommendation |
| Water, deionized | - | - |
| Hydrochloric acid (HCl), 1N | - | Sigma-Aldrich, Fisher |
| Acetone | >99.5% | Sigma-Aldrich, Fisher |
Procedure:
-
Hydrolysis: Once the acylation is complete, quench the reaction by adding water. This will hydrolyze the silyl ester and silyl amine protecting groups.
-
pH Adjustment: Stir the mixture and adjust the pH of the aqueous layer to the isoelectric point of cefpodoxime acid (typically around pH 2.5-3.5) by the slow addition of 1N HCl.[2] This will cause the product to precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a cold organic solvent like acetone to remove any remaining impurities.[2]
-
Drying: Dry the isolated solid under vacuum at a low temperature (e.g., 30-40 °C) to obtain pure cefpodoxime acid.
Causality Behind Experimental Choices:
-
The addition of water serves to deprotect the silylated groups, regenerating the carboxylic acid and the acylated amino group.
-
Adjusting the pH to the isoelectric point minimizes the solubility of the amphoteric cefpodoxime acid in the aqueous medium, leading to its precipitation.[2]
-
Washing with cold solvents helps to remove impurities without significantly re-dissolving the product.
Chemical Reaction Mechanism
The following diagram illustrates the key steps in the acylation of 7-AMCA:
Caption: Key stages of the acylation of 7-AMCA.
Characterization and Quality Control
The identity and purity of the synthesized cefpodoxime acid must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Table of Expected Analytical Data:
| Analytical Technique | Expected Results for Cefpodoxime Acid |
| HPLC-UV | Purity >98% (by area normalization). Retention time will vary based on the specific method. A typical method might use a C18 column with a mobile phase of phosphate buffer and methanol at a pH of 4.0, with detection at 222 nm.[10][11][12] |
| ¹H NMR | Characteristic peaks corresponding to the protons of the cephem nucleus, the methoxymethyl group, and the aminothiazole methoxyimino side chain. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆). |
| IR (KBr) | Characteristic absorption bands for the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl (~1670 cm⁻¹), and carboxylic acid carbonyl (~1720 cm⁻¹) and O-H stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of cefpodoxime acid (C₁₅H₁₇N₅O₆S₂). |
Conclusion: A Robust Pathway to Essential Antibiotic Precursors
The acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid is a cornerstone of modern cephalosporin synthesis. The protocols and insights provided in this guide offer a robust and scientifically grounded framework for the successful synthesis of key intermediates like cefpodoxime acid. By understanding the underlying chemical principles of activation, protection, and controlled reaction conditions, researchers and drug development professionals can efficiently and reliably produce these vital precursors for the next generation of life-saving antibiotics. Adherence to rigorous analytical characterization is paramount to ensure the quality and purity of the final products, ultimately contributing to the development of safe and effective medicines.
References
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Development and optimization of RP-HPLC method for analysis of cefpodoxime proxetil impurity in pharmaceutical formulation. (2022). International journal of health sciences. Available at: [Link]
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A New RP-HPLC Method for The Simultaneous Estimation of Cefpodoxime and Clavulanic Acid in It's Pure and Pharmaceutical Dosage. (2019). ijpbs. Available at: [Link]
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Development and optimization of RP-HPLC method for analysis of cefpodoxime proxetil impurity in pharmaceutical formulation. (2022). ResearchGate. Available at: [Link]
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Development and optimization of RP-HPLC method for analysis of cefpodoxime proxetil impurity in pharmaceutical formulation. (2022). ScienceScholar. Available at: [Link]
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Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets. (2011). PMC. Available at: [Link]
- An improved process for the preparation of cefpodoxime acid. (2011). Google Patents.
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An improved method for preparation of cefpodoxime proxetil. (2003). PubMed. Available at: [Link]
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Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. (2018). Lupine Publishers. Available at: [Link]
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Evolution of an acylase active on cephalosporin C. (2004). PMC. Available at: [Link]
- Synthesis method of cefpodoxime proxetil intermediate 7-AMCA. (2024). Google Patents.
- Preparation method of cefpodoxime acid. (2021). Google Patents.
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A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. (2021). SciSpace. Available at: [Link]
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Cefpodoxime proxetil. (2014). ResearchGate. Available at: [Link]
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A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. (2021). R Discovery. Available at: [Link]
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Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (2016). Journal of Pure and Applied Microbiology. Available at: [Link]
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7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019). UBB. Available at: [Link]
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Crystal Structures of Glutaryl 7-Aminocephalosporanic Acid Acylase: Insight into Autoproteolytic Activation. (2003). ACS Publications. Available at: [Link]
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Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2010). ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. IV. Synthesis of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives and related compounds. (1981). PubMed. Available at: [Link]
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Cephalosporins. VI. Synthesis and structure-activity relationships of new 7 beta-[(Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins with a tetraxolopyridazine at the 3-position. (1983). PubMed. Available at: [Link]
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Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli. (2024). ResearchGate. Available at: [Link]
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A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. (2021). R Discovery. Available at: [Link]
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INFRARED REFERENCE SPECTRA. (2021). Japanese Pharmacopoeia. Available at: [Link]
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Quantitative analysis of Cefpodoxime Proxetil raw material and dry suspension using proton nuclear magnetic resonance. (2024). Hep Journals. Available at: [Link]
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CEFPODOXIME PROXETIL Cefpodoximum proxetili. (2017). EDQM. Available at: [Link]
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INFRARED REFERENCE SPECTRA. (2016). PMDA. Available at: [Link]
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INFRARED REFERENCE SPECTRA. (2011). PMDA. Available at: [Link]
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (1984). Google Patents.
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General Silylation Procedures. (2022). Gelest. Available at: [Link]
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Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neut. (2004). ResearchGate. Available at: [Link]
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (1985). Google Patents.
- Silylation. (2000). Fluka.
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Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). (2021). MDPI. Available at: [Link]
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). PMC. Available at: [Link]
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Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. (1995). PubMed. Available at: [Link]
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Reaction mechanism of 4-bromo-2-methoxyimino-3-oxobutyric acid
Application Note: Reaction Mechanism and Synthesis Protocols for 4-Bromo-2-methoxyimino-3-oxobutyric Acid in Cephalosporin Development
Executive Summary
4-Bromo-2-methoxyimino-3-oxobutyric acid (CAS 75689-09-7) is a highly specialized α-haloketone intermediate utilized extensively in the pharmaceutical industry. It serves as the primary building block for the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) side chain[1]. This side chain is a critical structural motif in third- and fourth-generation cephalosporin antibiotics (e.g., Cefotaxime, Ceftriaxone, Cefepime), conferring enhanced stability against β-lactamases and broadening the antimicrobial spectrum against Gram-negative pathogens[2].
Mechanistic Pathway: The Hantzsch Thiazole Synthesis
The conversion of 4-bromo-2-methoxyimino-3-oxobutyric acid to an aminothiazole derivative is achieved via the Hantzsch thiazole synthesis[3]. This multi-step cascade is favored for its high yield and the thermodynamic stability of the resulting aromatic thiazole[4].
Expertise & Causality Insight: Why utilize the bromo-derivative rather than the chloro-analog? Bromide is a superior leaving group compared to chloride, which significantly lowers the activation energy required for the initial nucleophilic attack by thiourea. This kinetic advantage allows the reaction to proceed under milder thermal conditions (-15°C to 15°C). Maintaining a low temperature is absolutely vital for preventing the thermal isomerization of the (Z)-methoxyimino group to the biologically inactive (E)-isomer[2].
The mechanism proceeds through three distinct phases:
-
Nucleophilic Substitution (SN2) : The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon (C4) of the haloketone, displacing the bromide ion to form an S-alkylated isothiouronium intermediate.
-
Intramolecular Cyclization : The nitrogen atom of the thiourea moiety attacks the highly electrophilic C3 carbonyl carbon, forming a five-membered hydroxythiazoline ring.
-
Dehydration : The intermediate rapidly loses a water molecule, driven by the thermodynamic stabilization of aromatization, yielding the final aminothiazole ring[3].
Figure 1: Hantzsch synthesis of ATMA from 4-bromo-2-methoxyimino-3-oxobutyric acid.
Experimental Methodologies & Protocols
In commercial drug development, the cyclization of 4-bromo-2-methoxyimino-3-oxobutyric acid can be performed either to isolate the ATMA side-chain or directly on the cephalosporin core[5]. Below are self-validating protocols for both approaches.
Protocol A: Synthesis of Isolated ATMA Side Chain
Self-Validating System: This protocol utilizes isoelectric precipitation. The product only precipitates when the correct zwitterionic form is achieved, visually confirming successful chemical conversion and precise pH titration.
-
Dissolution : Suspend 1.0 equivalent of 4-bromo-2-methoxyimino-3-oxobutyric acid in a 1:1 mixture of ethanol and water. Cool the reactor to 0°C.
-
Thiourea Addition : Slowly add 1.1 equivalents of thiourea dissolved in water. Maintain the internal temperature below 15°C to preserve the (Z)-isomer configuration[2].
-
Cyclization : Stir the mixture for 2 to 3 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane).
-
Isoelectric Precipitation : Carefully adjust the pH of the reaction mixture to exactly 5.5 using a 10% aqueous sodium bicarbonate solution. The zwitterionic ATMA will precipitate as a pale white crystalline solid.
-
Isolation : Filter the precipitate under a vacuum, wash with cold distilled water to remove residual sodium bromide, and dry under reduced pressure at 40°C.
Protocol B: Direct One-Pot Cyclization on 7-ACA Core (e.g., Ceftriaxone Synthesis)
-
Activation : React 4-bromo-2-methoxyimino-3-oxobutyric acid with Phosphorus pentachloride (PCl5) or Vilsmeier reagent in dichloromethane (DCM) at -20°C to form the highly reactive acid chloride[5].
-
Amidation : Add the acid chloride solution dropwise to a solution of silylated 7-aminocephalosporanic acid (7-ACA) derivative maintained between -80°C and -50°C.
-
In-Situ Hantzsch Synthesis : To the resulting intermediate, add an aqueous solution of thiourea and sodium acetate. Stir for 2 hours at 0°C to 15°C.
-
API Isolation : Adjust the pH to 5.5 to precipitate the final cephalosporin API (e.g., Ceftriaxone)[5].
Figure 2: Workflow for cephalosporin API synthesis using 4-bromo-2-methoxyimino-3-oxobutyric acid.
Quantitative Data & Reaction Parameters
The following table summarizes the critical parameters for the two primary synthetic routes to allow for rapid methodological comparison.
| Parameter | Protocol A: ATMA Synthesis (Isolated) | Protocol B: Direct 7-ACA Coupling Route |
| Primary Reactant | 4-Bromo-2-methoxyimino-3-oxobutyric acid | 4-Bromo-2-methoxyimino-3-oxobutyryl chloride |
| Temperature Profile | 0°C to 15°C | -80°C to -50°C (Coupling), 0°C (Cyclization) |
| Solvent System | Ethanol / Water | Dichloromethane (DCM) / Water |
| Catalyst / Base | Sodium Bicarbonate (pH 5.5) | Sodium Acetate |
| Typical Yield | 70% - 85% | 75% - 80% (Overall API) |
| Strategic Advantage | High purity of side-chain intermediate | One-pot cyclization on the cephalosporin core |
Analytical Validation
To ensure the scientific integrity of the synthesized product, rigorous analytical validation is required:
-
NMR Spectroscopy : 1H NMR (CDCl3 or DMSO-d6) is critical for verifying the (Z)-isomer purity. The methoxy protons (-OCH3) should appear as a sharp singlet around δ 3.90 - 4.20 ppm. A shift in this peak indicates contamination with the (E)-isomer[2].
-
Mass Spectrometry : LC-MS should confirm the exact mass of the ATMA product (C6H7N3O3S, exact mass: 201.02 Da)[1].
References
Sources
- 1. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. US7452990B2 - Intermediates for synthesis of cephalosporins and process for preparation of such intermediates - Google Patents [patents.google.com]
Application Note: Protocol for the (Z)-Isomer Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric Acid
Executive Summary
The compound (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid is a highly specialized, critical intermediate used in the synthesis of the aminothiazole moieties of third- and fourth-generation cephalosporin antibiotics, including cefotaxime, ceftriaxone, and cefepime[1]. The stereochemistry of the methoxyimino group is paramount; only the (Z)-isomer confers the necessary steric hindrance to protect the final β-lactam ring from degradation by bacterial β-lactamases. This application note details a field-proven, highly regioselective, and stereospecific protocol for the bromination and subsequent isolation of the (Z)-isomer, designed for high-yield industrial and laboratory-scale drug development.
Mechanistic Insights & Causality
Direct bromination of 2-methoxyimino-3-oxobutyric acid derivatives often suffers from poor regioselectivity and stereochemical degradation. To achieve pharmaceutical-grade purity, the experimental choices in this protocol are governed by the following mechanistic principles:
-
Free Acid Starting Material: Historically, bromination was performed on methyl or ethyl esters, requiring subsequent alkaline hydrolysis that degraded the sensitive molecule[2]. By utilizing the free acid (often obtained via the acidic cleavage of a tert-butyl ester precursor), we bypass the need for post-bromination hydrolysis, preserving the structural integrity of the compound[2].
-
Enolization Catalysis (HBr/AcOH): The addition of a catalytic amount of 25% hydrogen bromide in acetic acid is not arbitrary. It rapidly promotes the enolization of the 3-oxo group. This directs the electrophilic attack of the bromine (Br₂) specifically to the C4 methyl group, ensuring high regioselectivity over the C2 position.
-
Rapid Degassing (N₂ Sparging): The reaction generates stoichiometric amounts of HBr. If left in solution, high concentrations of HBr can catalyze the isomerization of the methoxyimino group from the desired (Z)-form to the inactive (E)-form, or cause cleavage of the imine. Vigorous nitrogen sparging physically displaces the HBr gas, acting as a kinetic safeguard.
-
Thermodynamic Crystallization: The specific solvent system of xylene and n-hexane exploits the differential solubility between the (Z) and (E) isomers. The (Z)-isomer selectively crystallizes at 5°C, driving the purification process without the need for complex chromatography[3].
Synthetic Workflow Visualization
Synthetic workflow for the regioselective bromination and crystallization of the (Z)-isomer.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory remains accurate.
Phase 1: Regioselective Bromination
-
Dissolution: In a 5 L jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, dissolve 460 g of 2-methoxyimino-3-oxobutyric acid in 3.0 L of anhydrous methylene chloride (CH₂Cl₂)[3].
-
Catalyst Addition: Add 46 mL of a 25% (w/v) hydrogen bromide solution in acetic acid. Stir for 10 minutes to ensure homogeneous distribution.
-
Temperature Control: Chill the reactor to maintain an internal temperature strictly between 7°C and 15°C. Causality: Temperatures above 15°C promote over-bromination (dibrominated impurities), while temperatures below 7°C stall the enolization kinetics.
-
Bromine Addition: Prepare a solution of 372 g of bromine (Br₂) in 372 mL of methylene chloride. Add this solution dropwise to the reactor over a period of exactly 2 hours[3].
-
Degassing (IPC Checkpoint): Immediately upon completion of the bromine addition, violently blow nitrogen gas (sparge) into the mixture at 7°C to 8°C for 30 minutes.
-
Self-Validation: The sparging is deemed complete when acidic fuming at the reactor vent significantly subsides, indicating the successful elimination of byproduct HBr[3].
-
Phase 2: Purification and Stereoselective Crystallization
-
Scavenging: To the degassed supernatant, add 80 g of silica gel (60 Å, 70–230 mesh) and 30 g of activated carbon. Stir the suspension at 10°C to 15°C for 30 minutes to adsorb colored impurities and trace polymeric byproducts.
-
Filtration: Filter the mixture through a Celite pad to remove the insoluble matter. Concentrate the filtrate to an oily residue under reduced pressure (avoiding temperatures above 30°C to prevent thermal isomerization).
-
Primary Crystallization: Dissolve the oily residue in 685 mL of xylene. Transfer to a crystallization dish and allow it to stand undisturbed at 5°C for 15 hours[3].
-
Harvesting: Collect the resulting crystalline precipitate via vacuum filtration. Wash the filter cake first with 100 mL of a 1:1 (v/v) mixture of xylene and n-hexane, followed by a final wash with 200 mL of pure n-hexane. Dry under reduced pressure to yield the first crop.
-
Secondary Recovery: Concentrate the mother liquor under reduced pressure. Induce a second crystallization by adding 238 mL of a 100:15 (v/v) mixture of xylene and n-hexane. Filter and dry to obtain the second crop[3].
Phase 3: Analytical Self-Validation (NMR)
To validate the stereochemical integrity of the final product, perform ¹H NMR (CDCl₃). The protocol is considered successful if the spectrum yields:
-
δ 4.36 ppm (2H, s): Confirming the successful bromination at the C4 position (CH₂-Br).
-
δ 4.20 ppm (3H, s): Confirming the intact methoxyimino group in the (Z)-configuration[3]. The absence of split peaks in this region confirms the absence of the (E)-isomer.
Quantitative Data & Reaction Parameters
To facilitate easy comparison and scale-up, the stoichiometric and quantitative parameters of the protocol are summarized below:
| Parameter | Value / Quantity | Mechanistic Purpose / Note |
| Starting Material | 460 g (2.89 mol) | 2-methoxyimino-3-oxobutyric acid (Free acid prevents hydrolysis needs) |
| Primary Solvent | 3.0 L (CH₂Cl₂) | Aprotic, non-polar medium stabilizes the enol intermediate |
| Catalyst | 46 mL (25% HBr in AcOH) | Promotes rapid C4 enolization |
| Halogenating Agent | 372 g Br₂ in 372 mL CH₂Cl₂ | Electrophilic bromine source; added dropwise over 2 hours |
| Reaction Temperature | 7°C to 15°C | Balances reaction kinetics while preventing thermal degradation |
| Crystallization Solvent | Xylene / n-Hexane | Exploits differential solubility to isolate the pure (Z)-isomer |
| Primary Crop Yield | ~434 g | High-purity (Z)-isomer |
| Secondary Crop Yield | ~82.3 g | Recovered from mother liquor |
| Total Expected Yield | ~72.7% | Validated benchmark for this specific synthetic route[3] |
Downstream Applications
Once isolated, the (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid is typically activated into an acid chloride using phosphorus pentachloride (PCl₅) at -20°C[4]. This highly reactive intermediate is then coupled to a cephem nucleus (such as 7-ACA or 7-APC). Finally, the bromo-ketone moiety undergoes a cyclization reaction with thiourea to form the characteristic 2-aminothiazol-4-yl ring, completing the synthesis of advanced cephalosporins[1].
Downstream application of the (Z)-isomer in the synthesis of advanced cephalosporin APIs.
References
- US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same Source: Google Patents URL
- US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids Source: Google Patents URL
- US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid Source: Google Patents URL
- US7452990B2 - Intermediates for synthesis of cephalosporins and process for preparation Source: Google Patents URL
Sources
- 1. US7452990B2 - Intermediates for synthesis of cephalosporins and process for preparation of such intermediates - Google Patents [patents.google.com]
- 2. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 3. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 4. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]
Application Note: Utilization of tert-Butyl 2-Methoxyimino-3-oxobutyrate in the Synthesis of Aminothiazole Cephalosporins
Introduction & Chemical Significance
tert-Butyl 2-methoxyimino-3-oxobutyrate (PubChem CID: 54110352)[1] is a highly specialized synthetic intermediate predominantly utilized in the pharmaceutical manufacturing of third-generation cephalosporin antibiotics, such as Ceftriaxone, Cefotaxime, and Cefmenoxime[2][3][4]. The compound serves as the direct precursor to the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety. This specific side chain is critical in drug development because it confers broad-spectrum antibacterial activity and exceptional steric stability against bacterial
Mechanistic Insights & Causality: The tert-Butyl Advantage
In synthetic route design, researchers must justify the use of a tert-butyl ester over standard methyl or ethyl esters. The selection of tert-butyl 2-methoxyimino-3-oxobutyrate is driven by two mechanistic imperatives:
-
Steric Shielding During Oximation/Methylation : The bulky tert-butyl group sterically protects the ester carbonyl from unwanted nucleophilic attack during the initial oximation of the acetoacetate precursor and its subsequent methylation (typically utilizing dimethyl sulfate and potassium carbonate)[2][4][5].
-
Anhydrous Acidic Cleavage :
-keto acids (like the resulting 2-methoxyimino-3-oxobutyric acid) are notoriously unstable and prone to rapid decarboxylation under standard aqueous alkaline or harsh aqueous acidic hydrolysis[6][7]. The tert-butyl ester allows for selective, quantitative deprotection using anhydrous hydrogen halide gas (e.g., dry HCl) in aprotic solvents[8][9]. The cleavage proceeds via an acid-catalyzed isobutylene elimination mechanism ( ), completely avoiding hydrolytic water and preserving the fragile -keto acid structure[8][9].
Experimental Workflows & Protocols
Protocol 1: Anhydrous Acidic Cleavage to 2-Methoxyimino-3-oxobutyric Acid
Objective: Isolate the free acid intermediate without triggering thermal or hydrolytic decarboxylation[8][9].
Step-by-Step Methodology:
-
Dissolution : Dissolve 805 g of tert-butyl 2-methoxyimino-3-oxobutyrate in 2.8 L of anhydrous dichloromethane (CH
Cl ) in a jacketed glass reactor equipped with a gas dispersion tube[2][8][9]. -
Acidification : Cool the system to 3–6 °C. Slowly bubble 210 g of anhydrous hydrogen chloride (HCl) gas into the solution over an 8-hour period[2][8][9].
-
Maturation : Seal the reactor and allow the mixture to stand at 5 °C for 15 hours to ensure complete consumption of the starting material[2][8][9].
-
Isolation : Concentrate the supernatant to dryness under reduced pressure (maintaining bath temperature <30 °C) to yield 556 g of 2-methoxyimino-3-oxobutyric acid as a crystalline solid (Yield: ~95.8%)[8][9].
Protocol 2: One-Pot Halogenation and Deprotection to 4-Bromo-2-methoxyimino-3-oxobutyric Acid
Objective: Concurrently cleave the tert-butyl ester and selectively brominate the C4 position to prepare the ultimate thiourea cyclization precursor[6][7].
Step-by-Step Methodology:
-
Reagent Mixing : In a reactor, combine 100 g (0.497 mol) of tert-butyl 2-methoxyimino-3-oxobutyrate, 60 g (0.488 mol) of acetyl bromide, and 58 g (1.81 mol) of anhydrous methanol in 200 mL of dichloromethane[6]. Cool the mixture to between -10 °C and -5 °C[6].
-
Bromination : Prepare a solution of 78 g (0.488 mol) of liquid bromine in 100 mL of dichloromethane[6]. Add this dropwise to the reactor while strictly maintaining the internal temperature between -12 °C and -10 °C[6].
-
Agitation & Workup : Stir until the bromine color dissipates. Quench with ice-cold water to remove water-soluble byproducts, separate the organic layer, dry over anhydrous MgSO
, and crystallize from xylene to afford the pure (Z)-isomer of 4-bromo-2-methoxyimino-3-oxobutyric acid (>95% purity)[6][7].
Quantitative Data Summaries
Table 1: Comparison of Deprotection/Halogenation Strategies for tert-Butyl 2-methoxyimino-3-oxobutyrate [6][7]
| Methodology | Reagents | Yield (%) | Purity (%) | Major Drawback / Advantage |
| Alkaline Hydrolysis | NaOH (aq), then Br | < 40% | < 80% | High rates of decarboxylation; polybromination. |
| TFA Cleavage | Trifluoroacetic Acid, Br | ~ 36% | ~ 85% | Requires large excess of toxic TFA; thermal degradation during TFA distillation. |
| Anhydrous HCl (Two-Step) | Dry HCl (gas), then Br | ~ 70-80% | > 90% | Highly pure intermediate; requires handling of corrosive HCl gas. |
| One-Pot Acetyl Bromide | Acetyl Bromide, MeOH, Br | > 85% | > 95% | Advantage: Generates HBr in situ; suppresses polybromination; high (Z)-isomer selectivity. |
Synthetic Workflow Visualization
Workflow for cephalosporin synthesis via tert-butyl 2-methoxyimino-3-oxobutyrate.
References
-
PubChem . "Tert-butyl 2-methoxyimino-3-oxobutyrate | C9H15NO4 | CID 54110352". National Center for Biotechnology Information. URL:[Link]
- Naito, T., et al. "Method for the production of 2-oxyimino-3-oxobutyric acids". European Patent EP0325183A2, 1989.
- Kansal, V. K., et al. "Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives". US Patent US6846952B2, 2005.
Sources
- 1. Tert-butyl 2-methoxyimino-3-oxobutyrate | C9H15NO4 | CID 54110352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 3. US20050059820A1 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 4. EP0842937A2 - Verfahren zur Herstellung der Cephalosporinderivate Cefotaxime und Ceftriaxone - Google Patents [patents.google.com]
- 5. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 6. US6846952B2 - Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 7. WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 8. EP0325183A2 - Method for the production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 9. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
Application Note: Preparation and Utilization of 4-Bromo-2-methoxyimino-3-oxobutyryl Chloride in Cephalosporin Synthesis
Target Audience: Process Chemists, API Development Scientists, and Synthetic Organic Chemists.
Executive Summary & Mechanistic Rationale
The synthesis of third- and fourth-generation cephalosporin antibiotics (e.g., cefotaxime, ceftriaxone, ceftiofur) relies fundamentally on the construction of the 2-aminothiazol-4-yl methoxyimino (ATAM) side chain at the C-7 position of the cephalosporin nucleus. While direct coupling of the pre-formed ATAM acid is possible, it is industrially unfavorable due to severe steric hindrance and the necessity for expensive coupling reagents (like DCC or HOBt).
To bypass these limitations, the industry standard employs a highly efficient, step-wise approach. The precursor, 4-bromo-2-methoxyimino-3-oxobutyric acid , is converted into its highly reactive acid chloride: 4-bromo-2-methoxyimino-3-oxobutyryl chloride (1)[1]. This intermediate acts as an aggressive acylating agent for silylated 7-aminocephalosporanic acid (7-ACA) derivatives. Subsequent in situ cyclization of the alpha-bromo ketone moiety with thiourea constructs the aminothiazole ring, yielding the final Active Pharmaceutical Ingredient (API) with exceptional purity (2)[2].
Causality in Experimental Design (E-E-A-T)
The structural integrity of the (Z)-methoxyimino isomer is paramount; the (Z)-configuration provides the critical steric shield that grants these antibiotics their resistance against bacterial
Reaction Pathway & Workflow Visualization
Fig 1: Synthetic workflow for cephalosporin APIs via 4-bromo-2-methoxyimino-3-oxobutyryl chloride.
Quantitative Data: Chlorinating Agent Selection
Selecting the correct chlorinating agent dictates both the yield and the isomeric purity of the intermediate. The table below summarizes the quantitative and qualitative parameters driving this decision.
| Chlorinating Agent | Optimal Reaction Temp | Primary Byproducts | (Z)-Isomer Retention | Suitability for Scale-Up |
| Oxalyl Chloride + DMF | -20°C to -15°C | CO (g), CO₂ (g), HCl (g) | Excellent | High (Self-validating gas evolution) |
| Phosphorus Pentachloride (PCl₅) | -20°C to 0°C | POCl₃ (l), HCl (g) | Good | Moderate (Requires POCl₃ removal) |
| Vilsmeier Reagent (POCl₃/DMF) | 3°C to 5°C | Phosphoric acid derivatives | Moderate | Low (Higher temp risks isomerization) |
Note: Oxalyl chloride is heavily favored because the gaseous byproducts drive the reaction to completion according to Le Chatelier's principle, leaving a clean solution of the acid chloride ready for immediate downstream use without aqueous workup.
Step-by-Step Experimental Methodologies
This protocol functions as a self-validating system . Visual cues (gas evolution, solution clarity) are integrated into the steps to confirm reaction progress, eliminating the need for invasive in-process sampling (e.g., TLC/HPLC) that would expose the highly moisture-sensitive acid chloride to atmospheric degradation.
Protocol A: Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyryl chloride
Note: Conduct all steps under a strict inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
Substrate Dissolution: Dissolve 14.8 g (0.066 moles) of (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid in 90 mL of anhydrous methylene chloride (CH₂Cl₂) at 0°C (1)[1].
-
Catalyst Addition: Cool the solution to -20°C using a dry ice/acetone bath. Add 4.92 g of anhydrous N,N-Dimethylformamide (DMF). Mechanistic note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack acylating complex.
-
Chlorination: Slowly add 8.55 g (0.067 moles) of Oxalyl chloride dropwise, strictly maintaining the internal temperature between -20°C and -18°C.
-
Self-Validation & Maturation: Stir the reaction mixture for 45 minutes at -15°C to -20°C. Validation Check: The cessation of CO and CO₂ gas bubbling serves as a direct, visual confirmation that the carboxylic acid has been fully converted to the acid chloride (4)[4].
-
Storage: The resulting solution contains the active 4-bromo-2-methoxyimino-3-oxobutyryl chloride. Do not isolate. Maintain at -20°C until immediate use in Protocol B.
Protocol B: Acylation and Aminothiazole Cyclization
Demonstrated here using a generic 7-ACA derivative (e.g., Furaca for Ceftiofur).
-
Silylation (Self-Validating): Suspend 0.06 moles of the 7-ACA derivative in 120 mL of CH₂Cl₂ at 25°C. Add monotrimethylsilyl acetamide (MSA) or hexamethyldisilazane (HMDS) with a catalytic amount of imidazole. Stir for 75-90 minutes. Validation Check: The transition from a turbid suspension to a completely clear solution confirms 100% silylation of the amine, rendering it highly nucleophilic (2)[2]. Cool this clear solution to -20°C.
-
Acylation Coupling: Transfer the cold acid chloride solution from Protocol A into the silylated 7-ACA solution over 10 minutes, maintaining the temperature between -18°C and -20°C to prevent degradation of the labile alpha-bromo group (1)[1].
-
Reaction Maturation: Gradually raise the temperature to -5°C to -10°C and stir for 1 hour. Quench the reaction by adding 180 mL of cold water (5°C) to hydrolyze the silyl esters back to the active carboxylic acid.
-
Cyclization: To the resulting organic layer, add an aqueous solution containing 1 equivalent of thiourea and sodium acetate. Adjust the pH to 5.5 using aqueous sodium bicarbonate. Stir for 2-3 hours at room temperature to facilitate the condensation between the alpha-bromo ketone and thiourea, forming the final 2-aminothiazole ring (2)[2].
References
-
US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same | Source: Google Patents | 1
-
US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids | Source: Google Patents | 3
-
Intermediates for synthesis of cephalosporins and process for preparation of such intermediates | Source: Justia Patents | 2
-
US5183929A - Method for production of T-butyl 3-oxobutyrates and their use | Source: Google Patents | 4
Sources
- 1. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 4. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
HPLC purification of 4-bromo-2-methoxyimino-3-oxobutyric acid
An Application Note and Preparative Protocol for the High-Performance Liquid Chromatography (HPLC) purification of 4-bromo-2-methoxyimino-3-oxobutyric acid.
Scientific Context and Chromatographic Rationale
4-Bromo-2-methoxyimino-3-oxobutyric acid (often abbreviated as BMOA) is a pivotal intermediate utilized in the semi-synthesis of third- and fourth-generation broad-spectrum cephalosporin antibiotics, including ceftriaxone, cefotaxime, and cefepime[1]. The crude material is typically synthesized via the direct halogenation of 2-methoxyimino-3-oxobutyric acid[2].
During the acylation of the 7-aminocephalosporanic acid (7-ACA) core, the geometric configuration of the methoxyimino group dictates the pharmacological activity of the resulting antibiotic. The (Z)-isomer (syn-configuration) is strictly required to ensure the final drug can effectively bind to bacterial penicillin-binding proteins (PBPs). Consequently, rigorous chromatographic purification is mandatory to remove the inactive (E)-isomer, unreacted precursors, and debrominated byproducts[3].
Causality Behind Experimental Choices
As a highly functionalized molecule, BMOA presents three distinct structural challenges that dictate our chromatographic strategy:
-
The Carboxylic Acid Moiety (Ionization Control): BMOA contains a terminal carboxylic acid with a relatively low pKa. If the mobile phase pH exceeds this pKa, the molecule ionizes, leading to poor retention on hydrophobic stationary phases and severe peak tailing. We employ 0.1% Trifluoroacetic Acid (TFA) to maintain a pH of ~2.0, ensuring the acid remains fully protonated and neutral for optimal C18 interaction.
-
The Alpha-Bromo Ketone (Thermodynamic Fragility): The bromine atom adjacent to the ketone is highly reactive and susceptible to nucleophilic attack or hydrolysis. Prolonged exposure to heat in aqueous environments promotes debromination. Therefore, all post-purification concentration steps must strictly be performed under high vacuum at temperatures not exceeding 30°C.
-
(E)/(Z) Isomeric Resolution: The (Z)-isomer and (E)-isomer have nearly identical molecular weights and similar polarities. A shallow, extended linear gradient of acetonitrile is engineered specifically to maximize the resolution (
) between these closely eluting isomers based on their subtle dipole moment differences.
Quantitative Data & Method Parameters
To ensure a self-validating system, the purification workflow is divided into an analytical screening phase (to verify gradient efficacy and sample integrity) and a preparative phase (for bulk isolation).
Table 1: Analytical HPLC Method Specifications
| Parameter | Specification |
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Method Specifications
| Parameter | Specification |
| Column | Preparative C18, 250 mm × 50 mm, 10 µm |
| Flow Rate | 80.0 mL/min |
| Detection | UV at 254 nm (Preparative Flow Cell) |
| Injection Volume | 5.0 mL (Sample Concentration: 100 mg/mL) |
| Fraction Collection | Threshold-based (>50 mAU) |
Table 3: Optimized Gradient Program (Scalable)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Chromatographic Purpose |
| 0.0 | 90 | 10 | Initial loading |
| 5.0 | 90 | 10 | Isocratic hold (desalting of polar impurities) |
| 25.0 | 60 | 40 | Shallow linear gradient (E/Z isomer separation) |
| 30.0 | 10 | 90 | Column wash (elution of highly retained species) |
| 35.0 | 10 | 90 | Isocratic wash |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of run |
Step-by-Step Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Fractions are not pooled until their purity is analytically confirmed, preventing batch contamination.
Phase 1: Sample Preparation
-
Weigh exactly 500 mg of crude BMOA.
-
Dissolve the solid in 5.0 mL of 10% MeCN in Water. Note: Matching the sample diluent to the initial gradient conditions (90:10 A:B) prevents solvent-front distortion and peak splitting.
-
Sonicate the solution for 2 minutes in an ice bath. The ice bath is critical to prevent thermal degradation of the alpha-bromo group during cavitation.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a preparative injection vial to remove insoluble particulates that could foul the column frit.
Phase 2: Analytical Screening & Validation
-
Inject 10 µL of the filtered sample using the Analytical HPLC method (Table 1 & 3).
-
Monitor the chromatogram at 254 nm. Identify the (Z)-isomer, which typically elutes as the major peak slightly after the (E)-isomer due to its specific hydrophobic interaction with the C18 phase.
-
Calculate the resolution (
) between the (E) and (Z) isomers. Proceed to preparative scale only if .
Phase 3: Preparative Purification
-
Mount the Preparative C18 column and equilibrate with 90% Mobile Phase A for 3 column volumes.
-
Inject 5.0 mL of the prepared sample.
-
Initiate the gradient program and fraction collector. Set the collection threshold to >50 mAU at 254 nm.
-
Collect the main peak corresponding to the (Z)-isomer into pre-chilled glass tubes. Strictly discard the early-eluting (E)-isomer tail and any late-eluting non-polar impurities.
Phase 4: Post-Purification Handling (Critical Stability Step)
-
Analytical QC Reinjection: Before pooling, inject 10 µL of each collected fraction onto the analytical HPLC. Only pool fractions demonstrating >99.0% purity and <0.5% (E)-isomer.
-
Transfer the validated, pooled fractions to a round-bottom flask.
-
Remove the acetonitrile using a rotary evaporator. Crucial Parameter: Maintain the water bath temperature strictly below 30°C. Exceeding this temperature in an acidic aqueous environment will induce rapid debromination.
-
Flash-freeze the remaining aqueous solution at -80°C and lyophilize for 24-48 hours.
-
Recover the pure (Z)-BMOA as a white to off-white powder. Store immediately under argon at -20°C in an amber vial to prevent photo-isomerization.
Purification Workflow Diagram
Figure 1: Workflow for the HPLC purification and isolation of (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid.
References
1.[1] US7452990B2 - Intermediates for synthesis of cephalosporins and process for preparation of such intermediates, Google Patents. Available at: 2.[3] US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same, Google Patents. Available at: 3.[2] US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid, Google Patents. Available at:
Sources
- 1. US7452990B2 - Intermediates for synthesis of cephalosporins and process for preparation of such intermediates - Google Patents [patents.google.com]
- 2. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 3. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing 4-bromo-2-methoxyimino-3-oxobutyric acid synthesis yield
Welcome to the Technical Support Center for cephalosporin intermediate synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid .
This compound is a pivotal intermediate in the production of third-generation aminothiazole cephalosporins (e.g., cefotaxime, ceftriaxone). Optimizing its yield requires precise control over regioselectivity, stereochemistry (Z-isomer preservation), and structural integrity during deprotection.
Fig 1. Regioselective synthesis workflow for 4-bromo-2-methoxyimino-3-oxobutyric acid.
Troubleshooting & FAQs
Q1: Why am I observing significant dibromination, and how can I improve C-4 regioselectivity? Causality: Bromination of the C-4 methyl group proceeds via an enol intermediate. Uncatalyzed bromination is kinetically slow, which allows the newly formed mono-brominated product to compete with the starting material for further halogenation, leading to over-bromination (dibromides). Solution: Pre-treat the substrate with a catalytic amount of acetyl bromide or hydrogen bromide[1]. This accelerates enolization exclusively at the C-4 position (as the C-2 position is fully substituted by the oxime). Maintain the reaction temperature strictly between -10°C and 5°C to suppress secondary bromination pathways.
Q2: My yield drops drastically during the ester hydrolysis step. What is causing this degradation? Causality: 2-methoxyimino-3-oxobutyric acid derivatives are highly sensitive to aqueous alkaline conditions, which are traditionally used for ester hydrolysis. Alkali hydroxide causes nucleophilic attack and decomposition of the fragile methoxyimino moiety, resulting in massive yield losses[2]. Solution: Switch to an acid-catalyzed deprotection strategy using a tert-butyl ester starting material. Treat the intermediate with anhydrous hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or dichloromethane). This selectively cleaves the tert-butyl group via an E1-like elimination mechanism (releasing isobutylene gas), preserving the oxime ether and yielding the free acid directly[3].
Q3: How do I ensure the final product retains the Z-configuration (syn-isomer) required for cephalosporin efficacy? Causality: The Z-isomer is essential for the antibacterial activity of downstream APIs. However, strong acids (like the HBr generated during bromination) and elevated temperatures trigger isomerization to the thermodynamically favored, but pharmacologically inactive, E-isomer (anti-isomer)[1]. Solution: Limit the exposure time to HBr. Immediately after bromination, purge the reaction mixture violently with nitrogen gas for 30 minutes to expel the byproduct HBr[3]. Finally, crystallize the product from a non-polar solvent mixture (e.g., xylene/n-hexane), which selectively precipitates the pure Z-isomer.
Fig 2. Root cause analysis and corrective actions for synthesis yield loss.
Quantitative Data: Yield Optimization Parameters
The table below summarizes the impact of different synthetic choices on the final yield and stereochemical purity of the product.
Table 1: Optimization Parameters for C-4 Bromination and Deprotection
| Starting Material | Halogenating Agent | Catalyst / Additive | Deprotection Method | Typical Yield (%) | Z-Isomer Purity (%) |
| Ethyl ester | p-Toluenesulfonic acid | Aqueous NaOH | 40 - 45 | < 80 | |
| tert-Butyl ester | None | Trifluoroacetic acid | 65 - 70 | ~ 85 | |
| tert-Butyl ester | Acetyl Bromide | Anhydrous HCl | 85 - 95 | > 95 |
Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.
Materials: tert-butyl 2-methoxyimino-3-oxobutyrate, acetyl bromide, liquid bromine, anhydrous HCl gas, dichloromethane (DCM), xylene, n-hexane.
Step 1: Catalytic Enolization
-
Dissolve 1.0 equivalent of tert-butyl 2-methoxyimino-3-oxobutyrate in anhydrous DCM.
-
Add 0.98 equivalents of acetyl bromide.
-
Cool the reaction vessel to -5°C to 0°C under a nitrogen atmosphere.
Step 2: Regioselective Bromination
-
Prepare a solution of 1.0 equivalent of
in DCM. -
Add the
solution dropwise over 2 hours, maintaining the internal temperature strictly below 5°C.
-
Self-Validation Checkpoint: The reaction mixture should decolorize rapidly as the bromine is consumed by the enol. If a persistent red/brown color develops, halt the addition immediately. This indicates the enolization rate has fallen behind the bromine addition rate, risking dibromination. Verify the temperature is below 5°C and wait for the color to fade before resuming.
Step 3: HBr Purge (Isomerization Prevention)
-
Upon completion of the bromine addition, violently purge the reaction mixture with nitrogen gas at 5°C for 30 minutes.
-
Self-Validation Checkpoint: Test the exhaust gas with damp pH paper; the purge is complete when acidic fuming significantly subsides. This step is critical to prevent acid-catalyzed E/Z isomerization[3].
Step 4: Anhydrous Deprotection
-
Introduce anhydrous HCl gas into the solution at 0°C to 5°C until a state of substantial saturation is attained (approximately 8 hours).
-
Allow the mixture to stand at 5°C for 12 to 15 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Thin-Layer Chromatography). The non-polar tert-butyl ester spot must completely disappear, replaced by a highly polar, baseline-adhering spot corresponding to the free acid. If the ester persists, re-saturate with anhydrous HCl.
Step 5: Isolation and Crystallization
-
Concentrate the supernatant to dryness under reduced pressure to remove DCM and residual HCl.
-
Dissolve the oily residue in a 100:15 (v/v) mixture of xylene and n-hexane.
-
Cool to induce crystallization, filter, and wash with n-hexane to yield pure 4-bromo-2-methoxyimino-3-oxobutyric acid as white crystals.
References
1.[2] "US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid", Google Patents. URL: 2.[3] "US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids", Google Patents. URL: 3.[1] "US6846952B2 - Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives", Google Patents. URL:
Sources
- 1. US6846952B2 - Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 2. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 3. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric Acid
Welcome to the Technical Support Center for the synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid . This compound is a critical building block in the development of broad-spectrum aminothiazole cephalosporin antibiotics, including cefotaxime, ceftriaxone, and cefepime[1].
The biological efficacy of these antibiotics relies entirely on the stereochemistry of the methoxyimino group. The Z-isomer (syn-isomer) is required for potent antimicrobial activity, whereas the E-isomer (anti-isomer) is biologically inactive[2]. This guide provides drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maintain stereochemical integrity and maximize yield.
Mechanistic Workflow
The following workflow illustrates the optimal industrial pathway to prevent Z-to-E isomerization during the deprotection and halogenation phases.
Figure 1: Stereoselective synthesis workflow for 4-bromo-2-methoxyimino-3-oxobutyric acid.
Standard Operating Procedure (SOP)
Stage 1: Ester Cleavage (tert-Butyl Removal)
Causality & Expertise: Traditional aqueous alkaline hydrolysis causes the imine double bond to isomerize from the Z to the E configuration due to hydroxide-mediated enolization and bond rotation. Using anhydrous hydrogen chloride (HCl) gas in dichloromethane (CH₂Cl₂) selectively cleaves the tert-butyl ester via an acid-catalyzed mechanism while locking the stereocenter in the Z-configuration[3].
-
Dissolution: Dissolve 1.0 equivalent of tert-butyl 2-methoxyimino-3-oxobutyrate (Z-isomer) in anhydrous CH₂Cl₂ (approx. 3.5 L per kg of starting material).
-
Temperature Control: Cool the reactor to a strict range of 3°C to 6°C.
-
Acidification: Bubble anhydrous HCl gas (approx. 3.0 equivalents) into the solution over 8 hours. Critical: Maintain the temperature strictly below 10°C to prevent thermal degradation.
-
Maturation: Allow the mixture to stand at 5°C for 15 hours.
-
Self-Validation System: Extract a micro-aliquot and neutralize. Run a TLC (Ethyl acetate/Hexane). The reaction is complete when the high-Rf starting material spot is completely absent.
-
Isolation: Concentrate the supernatant to dryness under reduced pressure to yield 2-methoxyimino-3-oxobutyric acid as a crystalline solid (Typical yield: >95%).
Stage 2: Regio- and Stereoselective Bromination
Causality & Expertise: Bromination must occur selectively at the C4 methyl group. Elevated temperatures provide the activation energy for consecutive dibromination and promote the degradation of the highly unstable free acid[4].
-
Dissolution: Dissolve the 2-methoxyimino-3-oxobutyric acid from Stage 1 in CH₂Cl₂ (approx. 6 L per kg).
-
Catalysis: Add a catalytic amount of 25% HBr in acetic acid (approx. 0.1 L per kg). Why? HBr acts as an enolization catalyst, accelerating the bromination specifically at the C4 position and preventing the buildup of unreacted intermediates.
-
Cooling: Cool the solution to 7°C to 15°C.
-
Halogenation: Dropwise, add a solution of Br₂ (1.05 equivalents) in CH₂Cl₂ over 2 hours.
-
Purging: Vigorously purge the system with Nitrogen gas at 7°C to 8°C for 30 minutes to eliminate byproduct HBr.
-
Self-Validation System: Filter any insoluble matter. Concentrate the filtrate under reduced pressure. The resulting oil must be processed immediately.
-
Crystallization: Crystallize the oily residue immediately using a 100:15 (v/v) mixture of xylene and n-hexane at 5°C for 15 hours. Collect the white crystals of 4-bromo-2-methoxyimino-3-oxobutyric acid.
Troubleshooting Guide
Q: Why am I losing the Z-isomer (syn-isomer) configuration during ester hydrolysis? A: If you are using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ions attack the imine double bond, facilitating bond rotation and leading to the thermodynamically stable but biologically inactive E-isomer. Switch to the anhydrous HCl/CH₂Cl₂ cleavage method described in the SOP to lock the stereocenter[3].
Q: How do I prevent over-bromination (dibromination) at the C4 position? A: Dibromination is a kinetic issue. Ensure your reaction temperature never exceeds 15°C (ideally keep it between 0°C and 5°C if not using an HBr catalyst). Additionally, strictly control the stoichiometry of bromine to no more than 1.05 equivalents. Over-addition of Br₂ will force the second bromination[5].
Q: Why is my isolated yield of the bromo acid so low after Stage 2? A: The free acid of 4-bromo-2-methoxyimino-3-oxobutyric acid is highly unstable and prone to decarboxylation or degradation if left in solution or exposed to moisture. The key is prompt crystallization. Do not leave the concentrated oil at room temperature. Immediately add the xylene/n-hexane anti-solvent mixture and refrigerate at 5°C[6].
Quantitative Data: Bromination Conditions Comparison
The following table summarizes how different reaction conditions impact the stereochemical retention and overall yield of the final product.
| Brominating Agent | Solvent System | Temp (°C) | Catalyst | Z/E Ratio Retention | Typical Yield |
| Br₂ | CH₂Cl₂ | 7 - 15 | 25% HBr in Acetic Acid | > 98% Z-isomer | 72 - 75% |
| Br₂ | Diisopropyl ether | 0 - 5 | None | > 95% Z-isomer | 40 - 46% |
| SO₂Cl₂ (Chlorination) | CH₂Cl₂ | 0 - 5 | None | > 95% Z-isomer | 85 - 90% |
| Br₂ | Aqueous Acetic Acid | 20 - 25 | None | < 50% (High E-isomer) | < 30% |
Frequently Asked Questions (FAQs)
Q: How can I confirm the stereochemical purity of my final product using NMR? A: The Z-isomer and E-isomer have distinct ¹H NMR shifts due to the anisotropic effect of the carbonyl group. In CDCl₃, the Z-isomer of 4-bromo-2-methoxyimino-3-oxobutyric acid shows a singlet at δ 4.36 (2H, CH₂Br) and a singlet at δ 4.20 (3H, OCH₃) . The presence of the E-isomer will manifest as a distinct, shifted methoxy signal (typically further upfield)[7].
Q: Can I brominate the tert-butyl ester first and then cleave it? A: Yes, direct bromination of tert-butyl 2-methoxyimino-3-oxobutyrate is possible and often yields the brominated ester smoothly. However, cleaving the tert-butyl group after bromination requires harsh acidic conditions (like trifluoroacetic acid) which can degrade the highly sensitive 4-bromo-3-oxo moiety. Industrially, cleaving the ester first and brominating the free acid is the preferred, higher-yielding route[5].
References
- Process for preparing cefepime (US Patent 20050043531A1). Google Patents.
- Method for production of 2-oxyimino-3-oxobutyric acids (US Patent 4,927,964). Google Patents.
- Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid (US Patent 5,095,149). Google Patents.
- Method for the production of 2-oxyimino-3-oxobutyric acids (EP Patent 0325183A2). Google Patents.
- Method for production of T-butyl 3-oxobutyrates and their use (US Patent 5,183,929). Google Patents.
Sources
- 1. US20050043531A1 - Process for preparing cefepime - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 4. EP0325183A2 - Method for the production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 5. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 6. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 7. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Di-Bromo Impurities in Cephalosporin Intermediates
Welcome to the Application Scientist Support Portal. During the scale-up synthesis of cephalosporin intermediates (e.g., 7-ADCA, GCLE, and 3-bromomethylcephems), a frequent and costly bottleneck is the allylic bromination step. While the objective is to synthesize the mono-bromo intermediate for downstream side-chain coupling, the highly reactive allylic position often leads to over-bromination, generating a 3-dibromomethylcephem impurity. This guide provides field-proven, mechanistically grounded solutions to selectively remove this impurity while preserving the fragile β-lactam core.
Mechanistic Pathway
Fig 1. Radical bromination pathway and selective reduction of di-bromo impurities.
Troubleshooting Q&A
Q1: What drives the formation of the 3-dibromomethylcephem impurity, and how can I suppress it during the reaction? A1: The formation of the di-bromo impurity is governed by the kinetics of the Wohl-Ziegler radical bromination. Once the first bromine atom is installed, the resulting 3-bromomethylcephem remains susceptible to further radical abstraction. If the local concentration of the bromine radical is too high—often due to poor mixing or excessive radical initiator—the second bromination outcompetes the primary reaction. To suppress this, ensure strict stoichiometric control of NBS and utilize continuous flow microreactors if possible, which offer superior thermal and mixing properties compared to batch reactions .
Q2: If the di-bromo impurity has already formed, how can I selectively reduce it back to the mono-bromo intermediate without destroying the β-lactam ring?
A2: The β-lactam ring is notoriously sensitive to strong nucleophiles and harsh hydrides (like
Q3: Are there non-chemical purification methods to clear this impurity if it is present at low levels (<5%)? A3: Yes. If chemical reduction is not preferred, selective solvent/anti-solvent crystallization is highly effective. The di-bromo impurity is significantly more lipophilic than the mono-bromo product. By dissolving the crude mixture in a polar aprotic solvent (like acetone) and slowly adding water as an anti-solvent, the mono-bromo intermediate will preferentially crystallize, leaving the di-bromo impurity solubilized in the mother liquor.
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of various di-bromo clearance strategies based on pilot-scale data.
| Clearance Strategy | Reagents / Solvents | β-Lactam Integrity | Yield Recovery | Scalability |
| Selective Chemical Reduction | Diethyl phosphite, DIPEA, DCM | High (>98%) | 92 - 95% | Excellent |
| Electrochemical Reduction | Ag Cathode, Undivided Cell | Moderate (85%) | 75 - 80% | Poor (Lab only) |
| Solvent/Anti-Solvent Crystallization | Acetone / Purified Water | Very High (100%) | 80 - 85% | Excellent |
| Zinc-Mediated Reduction | Zinc dust, Acetic Acid | Low (<70%) | 60 - 65% | Moderate |
Note: Electrochemical methods are emerging but currently lack the robustness required for multi-kilogram API intermediate scale-up.
Validated Experimental Protocols
Protocol A: Selective Chemical Reduction of 3-Dibromomethylcephem
Purpose: To chemically rescue over-brominated batches by converting the di-bromo impurity back to the target mono-bromo intermediate.
-
Dissolution: Dissolve the crude cephalosporin intermediate (containing the di-bromo impurity) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
-
Temperature Control: Cool the reactor to 0–5 °C. Causality: Low temperatures suppress unwanted nucleophilic attack on the highly sensitive β-lactam carbonyl.
-
Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 10 minutes.
-
Reduction: Slowly charge 1.1 equivalents of diethyl phosphite into the reactor.
-
Incubation: Stir the mixture for 2 hours at 0–5 °C. Monitor the conversion via HPLC.
-
Work-up: Quench the reaction with cold water. Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous
, and concentrate under reduced pressure.
Self-Validation Checkpoint: The reaction naturally arrests at the mono-bromo stage. The single bromine atom lacks the electrophilicity required for a second phosphite attack, ensuring no over-reduction to the 3-methylcephem occurs. If HPLC shows unreacted di-bromo impurity, it indicates moisture contamination deactivating the phosphite reagent.
Protocol B: Solvent/Anti-Solvent Crystallization
Purpose: To physically separate the lipophilic di-bromo impurity from the target intermediate.
-
Solubilization: Dissolve the crude mixture in a minimum volume of acetone at 35–40 °C until a clear solution is obtained.
-
Anti-Solvent Addition: Slowly add purified water dropwise while maintaining moderate agitation until the solution becomes slightly turbid (cloud point).
-
Seeding: Add 0.1% (w/w) seed crystals of pure mono-bromo intermediate to induce controlled nucleation.
-
Cooling: Cool the reactor slowly to 0–5 °C over a 4-hour period.
-
Isolation: Filter the resulting suspension and wash the filter cake with a cold 1:1 (v/v) mixture of acetone/water. Dry the crystals under vacuum at 30 °C.
Self-Validation Checkpoint: The highly lipophilic nature of the di-bromo impurity keeps it solubilized in the mother liquor. If the isolated filter cake appears oily or sticky, it indicates premature precipitation (oiling out) of the impurity; if this occurs, re-dissolve the cake and increase the initial acetone ratio.
Troubleshooting Workflow
Fig 2. Decision matrix for troubleshooting and clearing di-bromo impurities.
References
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - National Institutes of Health.[Link]
-
Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews - ACS Publications.[Link]
Side reactions in the bromination of 2-oxyimino-3-oxo butyric acid derivatives
Technical Support Center: Bromination of 2-Oxyimino-3-oxo Butyric Acid Derivatives
Welcome to the Technical Support Center. As drug development professionals synthesizing cephalosporin antibiotics (e.g., ceftriaxone, cefotaxime), you know that the precise terminal bromination of 2-oxyimino-3-oxo butyric acid derivatives is a critical intermediate step. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you eliminate common side reactions such as polybromination, ester cleavage, and E/Z isomerization.
Section 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why is my reaction yielding >0.5% di- and poly-brominated byproducts at the C4 position?
Mechanistic Causality: Over-bromination occurs when the mono-brominated product undergoes subsequent enolization and reacts with excess bromine. The kinetic difference between the first and second bromination is often insufficient under standard conditions.
Solution: Implement a controlled enolization strategy. The addition of acetyl bromide and a
Q2: I am observing significant cleavage of the tert-butyl ester protecting group. How can I prevent this? Mechanistic Causality: Tert-butyl esters are highly sensitive to strong acids. During bromination, stoichiometric amounts of HBr are generated. If the local concentration of HBr becomes too high, it catalyzes the cleavage of the tert-butyl ester into isobutylene and the free carboxylic acid, leading to complex mixtures and yield loss. Solution: Maintain strict temperature control between -15°C and +15°C to reduce the kinetic rate of ester hydrolysis[2]. Alternatively, employ an acid scavenging agent or utilize a silyl enol ether intermediate (via TMSCl and triethylamine) to bypass the generation of free HBr during the critical carbon-carbon bond activation phase[3].
Q3: The biological activity of my downstream cephalosporin is low, and NMR shows E/Z isomerization of the methoxyimino group. What went wrong? Mechanistic Causality: The (Z)-isomer is required for the antibacterial efficacy of the final cephalosporin. Acidic conditions combined with elevated temperatures can protonate the oxime nitrogen, lowering the rotational barrier of the C=N bond and leading to thermodynamic equilibration to the undesired (E)-isomer. Solution: Isomerization is strictly thermally and acid-driven. Ensure that the bromine addition is performed dropwise to prevent exothermic spikes, keeping the internal temperature strictly below 5°C. Quench the reaction with water immediately after completion to wash out water-soluble acidic byproducts before concentration[4].
Section 2: Logical Workflows and Pathways
Use the following troubleshooting logic to identify and resolve the three most common side reactions during this synthesis.
Troubleshooting workflow for bromination side reactions.
Section 3: Quantitative Data Comparison
The following table summarizes the quantitative improvements achieved by switching from a standard direct bromination protocol to the optimized acetyl bromide/alcohol protocol or the silylation-directed protocol.
| Reaction Parameter | Standard Direct Bromination | Optimized Protocol (Acetyl Bromide + Alcohol) | Silylation-Directed Bromination (TMSCl) |
| Target Yield (4-Bromo) | 70 - 75% | > 90% | ~ 89 - 90% |
| Poly-brominated Impurities | 3.0 - 5.0% | < 0.5% | < 0.1% |
| (Z)-Isomer Purity | ~ 85% | > 95% | > 98% |
| Ester Cleavage | 5 - 10% | < 1% | None detected |
| Optimal Temperature | 0°C to 25°C | -15°C to +15°C | -30°C |
Section 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of each phase before proceeding.
Optimized Synthesis of tert-Butyl 4-bromo-2-(methoxyimino)-3-oxobutyrate
Objective: Achieve terminal bromination while suppressing polybromination and ester cleavage[1].
Step 1: Reagent Preparation & Cooling
-
Dissolve 1.0 equivalent of tert-butyl 2-(methoxyimino)-3-oxobutyrate in an inert organic solvent (e.g., dichloromethane or diisopropyl ether)[4].
-
Add 0.1 to 0.5 equivalents of a
alcohol (e.g., methanol) and 0.1 to 0.5 equivalents of acetyl bromide. -
Causality Check: The reaction between the alcohol and acetyl bromide generates a controlled, catalytic amount of HBr. This avoids the sudden spikes in acidity that cause ester cleavage.
-
Cool the reaction vessel to a strict temperature range of -15°C to 0°C.
Step 2: Bromine Addition
-
Prepare a solution of 1.05 equivalents of liquid bromine (
) in the same inert organic solvent. -
Add the bromine solution dropwise over 1 to 1.5 hours.
-
Self-Validation (IPC): Monitor the color of the reaction. The solution should momentarily turn reddish-brown upon each drop, then rapidly decolorize as the bromine is consumed. Persistent reddish-brown coloration indicates stalled enolization or complete consumption of the starting material[3].
Step 3: Quenching and Phase Separation
-
Once addition is complete, agitate for an additional 2 hours at 0°C to 5°C.
-
Quench the reaction by adding cold distilled water (equal to half the reaction volume) to extract water-soluble byproducts (e.g., excess HBr)[4].
-
Separate the organic layer. Wash the organic layer with a mild sodium bicarbonate solution until the pH of the aqueous wash is neutral.
-
Causality Check: Neutralizing the organic layer immediately prevents acid-catalyzed (E/Z) isomerization during the subsequent concentration step.
Step 4: Isolation
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the residue from a suitable solvent mixture (e.g., hexane/diisopropyl ether) to yield the product at >95% purity.
Reaction pathway and side-reaction generation during bromination.
References
- Source: Google Patents (US6846952B2)
- Source: Google Patents (WO2003045899A1)
- Source: Google Patents (CN1014408B)
- Source: Google Patents (US5095149A)
Sources
- 1. US6846952B2 - Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 2. WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 3. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]
- 4. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
Technical Support Center: Alternative Bromination Workflows for 2-Methoxyimino-3-oxobutanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-bromo-2-methoxyimino-3-oxobutanoic acid (and its ester derivatives), a critical intermediate in the production of third-generation cephalosporins like cefotaxime and ceftriaxone[1].
Traditional workflows rely heavily on elemental bromine (Br₂), which presents severe toxicity risks, requires specialized scrubbing infrastructure, and frequently leads to over-bromination[2][3]. This portal provides authoritative guidance, self-validating protocols, and mechanistic troubleshooting for transitioning to safer, highly efficient alternative brominating agents such as N-Bromosuccinimide (NBS)[4] and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5].
Quantitative Comparison of Brominating Agents
To select the optimal reagent for your specific scale and safety requirements, refer to the quantitative performance metrics below.
| Brominating Agent | Active Br⁺ Equivalents | Typical Yield (%) | Major Byproduct | Handling & Safety Profile |
| Br₂ (Baseline) | 1.0 per mole | 70–80% | HBr gas | Highly toxic, volatile liquid; requires strict engineering controls[3]. |
| NBS | 1.0 per mole | 85–90% | Succinimide | Mild, stable solid; easy to handle; low risk of runaway reactions[4]. |
| DBDMH | 2.0 per mole | 88–95% | 5,5-Dimethylhydantoin | Solid; high atom economy; highly cost-effective at process scale[5]. |
| CuBr₂ | 0.5 per mole | 80–85% | CuBr (solid) | Solid; highly selective single-electron transfer; requires metal scavenging. |
Mechanistic Workflow & Troubleshooting Logic
Understanding the underlying reaction mechanics is critical for resolving synthesis bottlenecks. The alpha-bromination of this beta-keto system is driven by acid-catalyzed enolization.
Caption: Mechanistic pathway of acid-catalyzed alpha-bromination using solid alternatives.
Caption: Troubleshooting decision tree for common alpha-bromination issues.
Frequently Asked Questions (FAQs)
Q1: Can I perform this bromination directly on the free 2-methoxyimino-3-oxobutanoic acid, or must I use the ester? A: You must use the ester (e.g., ethyl or methyl 2-methoxyimino-3-oxobutanoate). While bromination of the free acid is theoretically possible, the beta-keto acid moiety is highly unstable and prone to rapid decarboxylation under the acidic conditions required for enolization. Causality: The ester acts as a crucial protecting group that stabilizes the carbon skeleton. Post-bromination and subsequent aminothiazole ring formation, the ester is safely hydrolyzed to yield the final cephalosporin side chain[2].
Q2: Why do I observe significant dibromination (4,4-dibromo impurity) when using NBS, and how can I suppress it? A: Over-bromination occurs because the initial mono-brominated product can still enolize. If the steady-state concentration of active "Br⁺" is too high, or if the reaction exceeds 20°C, the second bromination competes with the first[3]. Causality & Fix: NBS provides a controlled release of active bromine when activated by an acid catalyst. To suppress dibromination, strictly control the stoichiometry to 1.02–1.05 equivalents of NBS, maintain the temperature strictly between 0°C and 5°C during addition, and use a moderately polar solvent (like Dichloromethane) that stabilizes the first enol intermediate without accelerating the second.
Q3: When transitioning from Br₂ to DBDMH, my reaction stalls at 50-60% conversion. What is the mechanistic cause? A: DBDMH contains two electrophilic bromine atoms[5]. The first bromine is transferred rapidly, but the resulting 1-bromo-5,5-dimethylhydantoin is a significantly weaker brominating agent. If the acid catalysis is insufficient, the second bromine will not transfer, effectively halving your active equivalents. Causality & Fix: Ensure sufficient Brønsted acid catalyst (e.g., 5–10 mol% p-TsOH·H₂O) is present to activate the sluggish second N-Br bond. Alternatively, adjust your DBDMH stoichiometry from the theoretical 0.50 equivalents to 0.55–0.60 equivalents to compensate.
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Protocol A: High-Atom-Economy Bromination using DBDMH[5]
Best for: Large-scale process chemistry where atom economy and cost are primary concerns.
-
Reactor Charging: Charge a dry, nitrogen-purged reactor with ethyl 2-methoxyimino-3-oxobutanoate (1.0 eq) and Dichloromethane (DCM) (10 volumes).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq). Causality: This acts as the enolization promoter required for alpha-bromination.
-
Temperature Control: Cool the mixture to 0–5°C.
-
Reagent Addition: Add DBDMH (0.55 eq) portion-wise over 30 minutes to maintain the internal temperature below 10°C.
-
Self-Validation Checkpoint: The reaction mixture will initially turn a pale yellow/orange upon DBDMH dissolution. The active consumption of electrophilic bromine is visually indicated by the fading of this color.
-
-
Maturation: Stir at 10–15°C for 2–4 hours.
-
Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is deemed complete when the starting material is < 2% and the dibromo impurity remains < 5%.
-
-
Quench (Critical Step): Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2 volumes) and stir vigorously for 15 minutes.
-
Causality: This destroys any unreacted electrophilic bromine, preventing runaway bromination during the concentration phase.
-
-
Workup: Separate the organic layer, wash with saturated NaHCO₃ to remove the acid catalyst and hydantoin byproducts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 4-bromo product.
Protocol B: Mild Bromination using NBS[4]
Best for: Discovery-scale synthesis or when handling highly sensitive methoxyimino derivatives.
-
Reactor Charging: Dissolve ethyl 2-methoxyimino-3-oxobutanoate (1.0 eq) in Acetonitrile or DCM (10 volumes). Add 0.05 eq of p-TsOH·H₂O.
-
Cooling: Chill the solution to 0°C.
-
Reagent Addition: Add NBS (1.05 eq) in small portions.
-
Self-Validation Checkpoint: As the reaction progresses, succinimide will begin to form. Because succinimide has lower solubility in DCM than NBS, a change in the physical nature of the suspension serves as a visual indicator of reaction turnover.
-
-
Maturation: Stir for 3 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC.
-
Workup: Quench with aqueous Na₂S₂O₃. Filter the mixture to remove precipitated succinimide. Wash the organic filtrate with brine, dry, and concentrate.
References
- US Patent 4,409,214 - 7-Acylamino-3-vinylcephalosporanic acid derivatives and processes for the preparation thereof. Google Patents.
- CN Patent 108368033B - Continuous flow synthesis method of aminothiazoly loximate intermediate. Google Patents.
-
Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives - Molecules (MDPI). Available at:[Link]
- CN Patent 112457211B - Method for preparing ethyl aminothiazolyloximate. Google Patents.
Sources
- 1. US4409214A - 7-Acylamino-3-vinylcephalosporanic acid derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. Cefotaxime synthesis - chemicalbook [chemicalbook.com]
- 3. CN112457271A - Continuous flow synthesis method of aminothiazoly loximate intermediate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN112457211B - Method for preparing ethyl aminothiazolyloximate intermediate - Google Patents [patents.google.com]
Recrystallization techniques for 4-bromo-2-methoxyimino-3-oxobutyric acid
Welcome to the Advanced Technical Support Center for the isolation and purification of 4-bromo-2-methoxyimino-3-oxobutyric acid . As a critical acylating intermediate in the synthesis of third-generation aminothiazole cephalosporins (such as cefotaxime and ceftriaxone)[1], maintaining the structural and isomeric integrity of this compound during recrystallization is paramount.
This guide is designed for process chemists and drug development professionals. It bypasses basic laboratory techniques to focus on the thermodynamic causality, isomeric control, and self-validating workflows required to handle this highly reactive
Critical Physicochemical Parameters
To design a self-validating recrystallization system, you must first establish the quantitative baseline of your target compound. The table below summarizes the critical parameters required to verify the success of your purification.
| Parameter | Target Specification | Mechanistic Rationale |
| Melting Point | 76°C – 78°C | A sharp melting point in this range confirms the absence of the unbrominated precursor and validates high purity[2]. |
| Primary Solvent | Xylene | Aprotic nature prevents nucleophilic substitution (solvolysis) of the labile |
| Anti-Solvent | n-Hexane | Rapidly decreases the dielectric constant of the medium, selectively precipitating the polar syn-isomer[4]. |
| Optimal Ratio | 100:15 to 1:1 (v/v) | The Xylene:n-Hexane ratio dictates the metastable zone width. 1:1 is optimal for first-crop primary recovery[3]. |
| 1H-NMR (CDCl₃) | Validates the syn-isomer geometry. The methoxy singlet at 4.20 ppm is the definitive marker[4]. |
Standardized Purification Workflow
The following diagram illustrates the validated industrial workflow for isolating the active syn-isomer while preventing thermal degradation.
Fig 1: Standardized recrystallization workflow using xylene/n-hexane anti-solvent system.
Troubleshooting Guide & Causality Analysis (Q&A)
Q1: Why is my product "oiling out" (liquid-liquid phase separation) instead of forming distinct crystals?
The Causality: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone width before nucleation can initiate. Because 4-bromo-2-methoxyimino-3-oxobutyric acid has a relatively low melting point (76°C - 78°C)[2], rapid addition of the n-hexane anti-solvent forces the compound to separate as a solute-rich liquid phase rather than a solid crystal lattice. The Fix: Heat the biphasic mixture back to 35°C until it becomes a homogeneous solution. Seed the solution with 0.5% w/w of pure syn-crystals, then add the n-hexane dropwise over 2 hours under high-shear stirring.
Q2: How do I prevent the isomerization from the active syn-isomer to the inactive anti-isomer?
The Causality: The syn-isomer is required for the antimicrobial activity of the downstream cephalosporin[3]. However, the imine double bond can undergo thermal isomerization to the thermodynamically favored anti-isomer if the activation energy is reached. The Fix: Strict thermal control. Never heat the dissolution mixture above 40°C. If dissolution is sluggish, increase the volume of xylene rather than increasing the thermal load.
Q3: I am observing a significant loss of product and gas evolution during dissolution. What is happening?
The Causality: You are witnessing thermal decarboxylation. 4-Bromo-2-methoxyimino-3-oxobutyric acid is a
Diagnostic Logic: Resolving Crystallization Failures
Use the following diagnostic tree to systematically resolve yield and purity issues during the anti-solvent precipitation phase.
Fig 2: Diagnostic logic tree for resolving oiling-out phenomena during crystallization.
Self-Validating Experimental Protocol
This protocol is engineered to be self-validating, meaning each step contains an intrinsic check to ensure the chemical mechanism is proceeding as intended.
Step 1: Aprotic Dissolution
-
Suspend 100 g of crude 4-bromo-2-methoxyimino-3-oxobutyric acid in 150 mL of anhydrous xylene.
-
Causality: Xylene is chosen over alcohols because protic solvents will induce solvolysis of the highly reactive
-bromo group. -
Stir and gently warm the mixture to 30°C - 35°C until dissolution is complete. Do not exceed 40°C to prevent decarboxylation.
Step 2: Clarification & In-Process Verification
-
Perform a hot filtration to remove insoluble dibrominated impurities or polymerized byproducts.
-
Self-Validation Check: Pull a 1 mL aliquot of the mother liquor, evaporate under a nitrogen stream, and run a rapid ¹H-NMR in CDCl₃. Proceed only if the methoxy singlet at
4.20 ppm confirms the syn-isomer dominance[4].
Step 3: Anti-Solvent Induction
-
Transfer the clarified xylene solution to a jacketed crystallizer.
-
Begin high-shear stirring and add 150 mL of n-hexane (a 1:1 v/v ratio) dropwise over 60 minutes[3].
-
Causality: The slow addition of the non-polar n-hexane carefully modulates the dielectric constant, allowing the polar target molecule to form a highly ordered crystal lattice without trapping impurities.
Step 4: Controlled Nucleation and Growth
-
Cool the reactor to 5°C at a rate of 0.5°C/min.
-
Hold the suspension at 5°C for 15 hours[3].
-
Causality: The extended hold time at 5°C ensures maximum depletion of the supersaturation curve, optimizing the yield of the first crop (typically >70%)[4].
Step 5: Isolation and Ambient Drying
-
Collect the crystalline precipitate via vacuum filtration.
-
Wash the filter cake with 50 mL of a pre-chilled (5°C) 1:1 mixture of xylene and n-hexane, followed by a final wash of 100 mL pure n-hexane to displace the high-boiling xylene[4].
-
Dry the crystals under high vacuum (≤ 10 mbar) at 20°C - 25°C until constant weight is achieved.
-
Self-Validation Check: The final dried product must exhibit a melting point of 76°C - 78°C[2].
Frequently Asked Questions (FAQs)
Q: Can I recover the second crop from the mother liquor? Yes. The filtrate (mother liquor) can be concentrated under reduced pressure. The resulting oily residue can be crystallized by adding a specific 100:15 (v/v) mixture of xylene and n-hexane. This method has been proven to yield an additional crop without compromising the syn-isomer purity[4].
Q: Can I use diisopropyl ether instead of xylene? Yes, diisopropyl ether is an acceptable alternative aprotic solvent for crystallization, particularly when scaling down or when xylene removal proves difficult due to vacuum limitations[2]. However, the solubility profile is different, and the anti-solvent ratios must be empirically adjusted.
Q: Is it necessary to isolate the acid before the next synthetic step? Not always. Depending on your downstream process (e.g., forming the acid chloride with PCl₅), the 4-bromo-2-methoxyimino-3-oxobutyric acid can sometimes be utilized directly in the reaction mixture state without isolation, provided the solvent system is compatible with the subsequent halogenation or amidation steps[3][4].
References
-
[4] Method for production of 2-oxyimino-3-oxobutyric acids (US4927964A). Google Patents. Available at:
-
[1] Intermediates for synthesis of cephalosporins and process for preparation of such intermediates. Justia Patents. Available at:[Link]
-
[3] Method for production of T-butyl 3-oxobutyrates and their use (US5183929A). Google Patents. Available at:
-
[2] Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid (US5095149A). Google Patents. Available at:
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 3. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 4. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
Stability issues of 4-bromo-2-methoxyimino-3-oxobutyric acid
Welcome to the Technical Support Center for advanced cephalosporin intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notoriously labile 4-bromo-2-methoxyimino-3-oxobutyric acid (4-BMA) .
Used extensively in the synthesis of third- and fourth-generation cephalosporins (such as cefepime, cefotaxime, and ceftriaxone), 4-BMA presents significant handling challenges. This guide moves beyond basic instructions—it explains the chemical causality behind 4-BMA's instability and provides self-validating protocols to ensure your acylation workflows succeed without catastrophic yield losses.
Mechanistic Overview: The Causality of Degradation
To troubleshoot 4-BMA, you must first understand its structural vulnerabilities. The molecule contains a
To bypass this, industrial workflows deliberately avoid isolating the free acid, instead trapping it as a stable ammonium salt before generating the highly reactive acid chloride in situ for immediate API coupling.
Degradation pathways and stabilization logic for 4-BMA during cephalosporin synthesis.
Diagnostic Q&A (Troubleshooting FAQs)
Q1: Why does my isolated 4-BMA degrade into a dark, viscous oil at room temperature? A1: The free acid form of 4-BMA is thermodynamically unstable. The protonated carboxyl group acts as an electron sink, driving rapid decarboxylation. As documented in1, this degradation drastically reduces purity during ester decomposition and subsequent isolation procedures[1]. The dark oil is a complex mixture of decarboxylated and polymerized byproducts.
Q2: How do I bypass hydrolytic degradation during the ester cleavage step? A2: Historically, researchers used highly toxic trifluoroacetic acid (TFA) to cleave the tert-butyl ester precursor to avoid aqueous hydrolysis[1]. A more modern, field-proven approach is to avoid isolating the free acid altogether. Instead, perform the halogenation in an anhydrous ether/carbon tetrachloride mixture and immediately convert the product into an ammonium salt[1]. The salt neutralizes the acidic proton, shutting down the autocatalytic decarboxylation pathway.
Q3: My cephalosporin coupling yields (e.g., Cefepime) are highly variable (<50%). What is failing?
A3: Variable yields during the acylation of 7-amino-3-cephem-4-carboxylate derivatives (like 7-APC) are almost always due to the premature degradation of the 4-BMA acid chloride intermediate. The acid chloride is exquisitely sensitive to moisture and thermal stress. It must be generated in situ using phosphorus pentachloride (
Q4: If I absolutely must crystallize the free acid for intermediate purification, how should I do it? A4: If you cannot immediately form the ammonium salt, crystallization must be performed under strictly anhydrous, cold conditions. Using a cold mixture of xylene and n-hexane (100:15 v/v) effectively precipitates the free acid while minimizing solvolysis[4]. However, this solid must be used within hours.
Stability Data Matrix
To assist in experimental planning, use the following quantitative stability matrix. Note: Half-lives are approximate and highly dependent on trace moisture.
| Chemical Form | Matrix/State | Storage Temp (°C) | Moisture Condition | Approx. Half-Life | Primary Degradation Pathway |
| Free Acid | Solid | 25°C | Ambient | < 2 hours | Autocatalytic Decarboxylation |
| Free Acid | Solution (DCM) | 5°C | Anhydrous | 12–24 hours | Solvolysis / Dimerization |
| Acid Chloride | Solution (Acetone) | -10°C | Strictly Anhydrous | 2–4 hours | Hydrolysis to Free Acid |
| Ammonium Salt | Solid | 25°C | Ambient | > 3 months | Trace Hydrolysis |
| Ammonium Salt | Solid | -20°C | Desiccated | > 2 years | Stable (None observed) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: In Situ Activation to 4-BMA Acid Chloride
Purpose: To generate the highly reactive acid chloride for immediate coupling to 7-ACA or 7-APC cores without thermal degradation[2].
-
Preparation: Suspend 1.0 molar equivalent of Phosphorus Pentachloride (
) in anhydrous dichloromethane (DCM).-
Causality: DCM is chosen because it does not react with
and remains fluid at low temperatures.
-
-
Cooling: Chill the suspension to strictly -10°C to -15°C using a dry ice/acetone bath[2].
-
Causality: Sub-zero temperatures are mandatory to prevent the resulting acid chloride from immediately decomposing via ketene formation.
-
-
Addition: Add 1.0 molar equivalent of 4-BMA Ammonium Salt in small portions over 30 minutes[2].
-
Causality: The chlorination reaction is highly exothermic. Portion-wise addition prevents localized heat spikes that would destroy the
-keto structure.
-
-
Maturation: Stir the mixture at 0°C to 5°C for exactly 30 minutes[2].
-
Self-Validation Check: The transition from a chunky suspension to a clear or slightly hazy solution indicates complete conversion to the acid chloride. If heavy unreacted powder remains, moisture may have deactivated your
.
-
-
Solvent Exchange: Evaporate the DCM completely under reduced pressure (keeping the bath < 10°C) to remove volatile
byproducts, then immediately re-dissolve the residue in anhydrous acetone[2]. Use this solution for cephalosporin coupling within 1 hour.
References
- US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid Source: Google Patents URL
- WO2006067803A1 - A novel intermediate for the preparation of cefepime Source: Google Patents URL
- WO2004058695A1 - Novel intermediates for synthesis of cephalosporins and process for preparation of such intermediates Source: Google Patents URL
- US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids Source: Google Patents URL
Sources
- 1. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 2. WO2006067803A1 - A novel intermediate for the preparation of cefepime - Google Patents [patents.google.com]
- 3. WO2004058695A1 - Novel intermediates for synthesis of cephalosporins and process for preparation of such intermediates - Google Patents [patents.google.com]
- 4. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
Technical Support Center: Machine Learning for Reaction Condition Optimization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize reaction conditions in drug synthesis. As a Senior Application Scientist, my goal is to provide you with not just step-by-step instructions, but also the underlying rationale to help you troubleshoot experiments, interpret results, and make informed decisions. This guide is structured to address the most common challenges and questions encountered in the field.
Troubleshooting Guides
This section directly addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Category 1: Model Performance & Data Issues
Issue: My model performs well on the training set but poorly on new, unseen data. What's happening and how do I fix it?
Answer:
This classic case of overfitting occurs when a model learns the noise and specific artifacts of the training data rather than the underlying chemical principles. The model becomes too complex for the amount of data provided.
Causality & Solution:
Overfitting is a common challenge, especially with the small, expensive datasets typical in chemistry.[1] To address this, you need to either simplify the model or provide it with more robust data and validation.
Troubleshooting Steps:
-
Implement Rigorous Cross-Validation (CV): Instead of a simple train/test split, use k-fold or Monte Carlo cross-validation. This ensures the model's performance is evaluated on multiple, distinct subsets of your data, giving a more accurate measure of its ability to generalize.[1]
-
Reduce Model Complexity (Regularization):
-
For Neural Networks: Decrease the number of layers or neurons. Implement dropout layers, which randomly deactivate neurons during training to prevent co-adaptation.[2]
-
For Tree-Based Models (e.g., Random Forests, Gradient Boosting): Limit the maximum depth of the trees or increase the minimum number of samples required to split a node. This prevents the model from creating overly specific rules based on individual data points.[2]
-
-
Data Augmentation: While more common in fields like image recognition, you can sometimes create new, valid data points through techniques relevant to your reaction space, such as applying known chemical transformations or using synthetic data generation methods.[3]
-
Feature Selection: Too many input features (descriptors) can increase model complexity and the risk of overfitting. Use techniques to identify and retain only the most informative features for predicting the reaction outcome.
Issue: I have very little data to start with. Can I still use machine learning effectively?
Answer:
Yes. While machine learning is often associated with "big data," several strategies are specifically designed for low-data scenarios common in experimental chemistry.[2][4] The key is to use the limited data as efficiently as possible to guide future experiments.
Causality & Solution:
In a low-data regime, a standard supervised learning approach will likely fail. The solution is to use methods that can either leverage knowledge from other related tasks or actively seek the most informative new data points to learn from.
Recommended Strategies:
-
Active Learning: This is an iterative approach where the model itself suggests the most informative experiments to run next.[5] Instead of randomly exploring the parameter space, an active learning algorithm identifies regions of high uncertainty or high predicted yield, maximizing knowledge gain from each experiment.[4][6] Some tools can suggest improved conditions with as few as 5-10 initial data points.[7]
-
Transfer Learning: This technique leverages knowledge gained from a data-rich "source" reaction to improve model performance on a data-poor "target" reaction.[4] For example, a model trained on a large dataset of Suzuki couplings can be fine-tuned with a small number of experiments for a new, related coupling reaction, significantly reducing the experimental burden.[2]
-
Bayesian Optimization: This is a powerful, data-efficient global optimization strategy. It builds a probabilistic model of your reaction landscape and uses an "acquisition function" to decide which experiment to run next, balancing exploring unknown areas with exploiting promising ones.[8][9][10]
Category 2: Optimization Process
Issue: My Bayesian Optimization (BO) process isn't converging to an optimal condition or it's taking too many experiments.
Answer:
This is a frequent problem that can stem from several sources: the initial experiments might not be diverse enough, the surrogate model might be a poor fit for the chemical reality, or the balance between exploring new conditions and exploiting known good ones is off.[2][11]
Causality & Solution:
A successful BO process depends on an accurate surrogate model that maps reaction parameters to outcomes and an intelligent acquisition function to guide the search.[8] A failure in either component will lead to an inefficient search.
Troubleshooting Steps:
-
Assess Initial Sampling: The initial data "seeds" the model. If these points are clustered in one area of the parameter space, the model will have a biased view. Use a space-filling Design of Experiments (DoE) method like Latin Hypercube sampling for your initial experiments to ensure broad coverage.[11]
-
Evaluate the Surrogate Model:
-
Gaussian Processes (GPs) are the most common choice for their ability to handle small datasets and provide uncertainty estimates, which is crucial for the acquisition function.[2]
-
However, if the underlying reaction landscape is highly complex or discontinuous, a GP might "over-smooth" it.[12] In such cases, consider alternatives like Random Forests or Bayesian Neural Networks.[2]
-
-
Tune the Acquisition Function: The acquisition function determines the next experiment.[9][10] Functions like Expected Improvement (EI) or Upper Confidence Bound (UCB) have parameters that control the trade-off between exploration (testing in regions of high uncertainty) and exploitation (testing near the current best-known conditions). If your optimization is stuck in a local minimum, increase the exploration parameter to encourage the model to search more broadly.
-
Check Hyperparameters: The surrogate model itself has hyperparameters (e.g., kernel parameters for a GP). These must be optimized, often by maximizing the marginal likelihood on the existing data.[11] Poor hyperparameter tuning can lead to a model that doesn't accurately reflect the data.[12]
Issue: The model suggests experimental conditions that are chemically nonsensical, impractical, or unsafe.
Answer:
This is a critical issue that arises when the optimization is run as a pure "black box" without incorporating essential domain knowledge. The model only knows the data it has been given and has no intrinsic understanding of chemical safety or stability.
Causality & Solution:
The model's objective is to maximize a mathematical function (e.g., yield). It is unaware of constraints unless they are explicitly defined. The solution is to integrate your chemical expertise into the optimization framework.
Troubleshooting Steps:
-
Define a Constrained Search Space: Before starting the optimization, strictly define the boundaries for each parameter. For example, set realistic minimum and maximum temperatures, concentrations, and pressures. Exclude combinations of reagents known to be hazardous.
-
Use a Multi-Objective Optimization Approach: Often, yield is not the only goal. You may also want to minimize impurities, cost, or reaction time. Multi-objective Bayesian optimization can find a set of "Pareto optimal" solutions that represent the best trade-offs between these competing objectives, allowing you to choose a practical solution.[8]
-
Incorporate "Expert Knowledge": Some advanced BO frameworks, like Gryffin, allow for the inclusion of expert knowledge to guide the search away from futile or dangerous regions of the chemical space.[9]
Category 3: Model Interpretability
Issue: The model's predictions are a "black box." I don't understand why it's suggesting certain conditions.
Answer:
This is a major barrier to the adoption of complex ML models.[13] A lack of interpretability erodes trust and prevents chemists from gaining new scientific insights from the model's findings.[2][4]
Causality & Solution:
Complex models like deep neural networks or large ensembles of decision trees create intricate, non-linear relationships between inputs and outputs that are not easily understood by humans. The solution is to either use simpler, more transparent models or to employ post-hoc interpretation techniques to probe the complex models.
Troubleshooting Steps:
-
Use Inherently Interpretable Models: For some problems, simpler models like Linear Regression or a single Decision Tree can provide good performance and are much easier to interpret. Their feature importance is often directly accessible.[2]
-
Employ Interpretation Frameworks: For more complex models, use techniques that can explain individual predictions:
-
SHAP (SHapley Additive exPlanations): This game theory-based approach is a powerful, model-agnostic method to determine the contribution of each feature to a specific prediction. It can tell you why the model predicted a high yield for a particular set of conditions.[14]
-
LIME (Local Interpretable Model-agnostic Explanations): LIME explains a prediction by creating a simpler, interpretable model (like a linear model) that is locally faithful to the complex model's behavior around that prediction.
-
-
Analyze Global Feature Importance: For models like Random Forests, you can directly calculate the importance of each parameter (e.g., temperature, choice of catalyst) across the entire dataset.[2] This helps you understand which factors have the most significant impact on the reaction outcome according to the model. This can sometimes reveal novel relationships that defy initial chemical intuition.[7]
Frequently Asked Questions (FAQs)
Q1: How much data do I really need to start using machine learning for reaction optimization?
A: There is no single answer, as it depends on the complexity of your reaction and the ML strategy you choose. However, "big data" is not always a prerequisite.[2]
-
Active Learning & Bayesian Optimization: These approaches are specifically designed for low-data scenarios. You can often start with as few as 5-10 initial experiments, and the algorithm will guide you on the most informative subsequent experiments to perform.[2][7]
-
Transfer Learning: If you have access to a larger dataset from a similar reaction, you can leverage that information to build a model for your target reaction with a significantly reduced amount of new experimental data.[4]
-
Global Models: If you are using a "global" model trained on a large database of diverse reactions to get a starting point, you are benefiting from the thousands of reactions in that database.[15][16]
Q2: How should I represent my chemical reaction components for the machine learning model?
A: This process, known as "featurization" or "representation," is critical for model performance.[2] The goal is to convert molecules and reaction conditions into a numerical format the model can understand. Common methods include:
-
Molecular Fingerprints: These are bit vectors that encode the presence or absence of specific substructural features. Morgan fingerprints (or ECFP) are a common choice.[12]
-
Physicochemical Descriptors: These are calculated properties like molecular weight, logP, number of hydrogen bond donors/acceptors, etc.
-
Graph-Based Representations: For more advanced models like Graph Neural Networks (GNNs), the molecule is treated as a graph, with atoms as nodes and bonds as edges. The model can then learn relevant features directly from the molecular structure.[2][15]
-
For Reaction Conditions: Continuous variables like temperature and concentration can be used directly. Categorical variables like solvents or catalysts need to be encoded, often using "one-hot encoding."
Q3: What is the difference between a "global model" and a "local model"?
A: These terms refer to the scope and applicability of the model, which is determined by the dataset it was trained on.[15][16]
-
Global Models: These are trained on large, diverse databases containing many different types of reactions (e.g., data from patents or large chemical literature databases).[16] They are useful for suggesting general starting conditions for a new reaction where you have little prior information.[2][15]
-
Local Models: These are trained on smaller, more focused datasets from a specific reaction family, often generated through high-throughput experimentation (HTE).[16] They are used to fine-tune specific parameters like temperature, concentration, and catalyst loading to optimize a particular reaction's yield or selectivity.[2][15]
Data Presentation: Model Performance Comparison
The performance of ML models can vary significantly based on the algorithm and the amount of available training data. The table below provides an illustrative comparison for a typical yield prediction task.
| Model Algorithm | Typical Data Requirement | Representative R² Score | Key Considerations |
| Linear Regression | Low (~50-100 data points) | 0.50 - 0.70 | Highly interpretable but assumes linear relationships. Good for initial exploration. |
| Random Forest | Medium (~100-1000 data points) | 0.70 - 0.85 | Robust, handles non-linearities well, and provides feature importances. Prone to overfitting with insufficient data. |
| Gradient Boosting | Medium (~500+ data points) | 0.75 - 0.90 | Often achieves higher accuracy than Random Forest but is more sensitive to hyperparameter tuning.[2] |
| Gaussian Process | Low (~10-100 data points) | N/A (Used in BO) | Ideal for Bayesian Optimization in low-data regimes due to its ability to provide uncertainty estimates.[2] |
| Neural Network | High (1000s of data points) | 0.80 - 0.95+ | Can capture highly complex relationships but requires large datasets and careful tuning to avoid overfitting.[17] |
Note: These values are representative and the actual performance will depend heavily on data quality, feature representation, and the specific chemical system.[2]
Experimental Protocols & Visualizations
Protocol: Standard Bayesian Optimization Workflow for Reaction Yield
This protocol outlines a typical workflow for optimizing a chemical reaction (e.g., a Suzuki coupling) using Bayesian Optimization.
Objective: To find the reaction conditions that maximize product yield.
Step-by-Step Methodology:
-
Define the Parameter Space: Clearly identify the reaction parameters to be optimized.
-
Continuous Variables: Temperature (°C), Residence Time (min), Reactant Concentration (M).
-
Categorical Variables: Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Ligand (e.g., SPhos, XPhos), Solvent (e.g., Toluene, Dioxane).[2]
-
-
Initial Data Collection (Seeding the Model): Perform a small number (e.g., 10-15) of initial experiments.
-
Rationale: To provide the model with a diverse starting view of the reaction landscape.
-
Method: Use a Design of Experiments (DoE) approach, such as a Latin Hypercube or Sobol sequence, to select the initial conditions. Avoid clustering all initial runs around one set of conditions.[11]
-
-
Build the Surrogate Model: Input the experimental conditions (features) and the corresponding yields (outcome) into the BO software.
-
Action: The software will use this data to train a surrogate model, typically a Gaussian Process (GP), to create an initial map of the yield vs. conditions.
-
-
Iterative Optimization Loop:
-
a. Acquisition Function: The software uses an acquisition function (e.g., Expected Improvement) to propose the next set of experimental conditions. This function balances exploring uncertain regions of the parameter space with exploiting regions known to have high yields.[10]
-
b. Experimentation: Perform the single experiment suggested by the algorithm in the laboratory.
-
c. Data Update: Accurately measure the reaction yield and add this new data point (conditions + yield) to your dataset.
-
d. Model Update: Re-train the surrogate model with the updated dataset. The model's predictions and uncertainty estimates will improve with this new information.
-
-
Repeat & Converge: Repeat Step 4 until a predefined stopping criterion is met (e.g., the predicted optimum yield plateaus, a maximum number of experiments is reached, or a satisfactory yield is achieved).
Workflow Visualizations
Caption: High-level workflow for ML-guided reaction optimization.
Caption: The iterative loop of a Bayesian Optimization process.
References
-
Ahneman, D. T., et al. (2018). "Predicting reaction performance in C–N cross-coupling using machine learning." Science, 360(6385), 186-190. [Link]
-
Saiwa.ai. (2023). "The Future of Chemistry | Machine Learning Chemical Reaction." Saiwa.ai. [Link]
-
PRISM BioLab. (2023). "Reaction Conditions Optimization: The Current State." PRISM BioLab Blog. [Link]
-
Grigorev, M., et al. (2024). "Optimizing Neural Networks for Chemical Reaction Prediction: Insights from Methylene Blue Reduction Reactions." MDPI. [Link]
-
Gao, W., et al. (2024). "Machine learning-guided strategies for reaction conditions design and optimization." Beilstein Journal of Organic Chemistry, 20, 2476–2492. [Link]
-
Gao, W., et al. (2025). "Machine learning-guided strategies for reaction conditions design and optimization." ResearchGate. [Link]
-
Reker Lab - Duke. (2020). "Active machine learning for reaction condition optimization." Reker Lab. [Link]
-
Stanton, S., et al. (2024). "Diagnosing and fixing common problems in Bayesian optimization for molecule design." arXiv. [Link]
-
arXiv. (2025). "Best Practices for Machine Learning Experimentation in Scientific Applications." arXiv. [Link]
-
Olamendy, J. C. (2024). "Effective Data Collection Strategies for Machine Learning." Medium. [Link]
-
Vamathevan, J., et al. (2019). "Applications of machine learning in drug discovery and development." Nature Reviews Drug Discovery, 18(6), 463-477. [Link]
-
Shields, B. J., et al. (2021). "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 590(7844), 89-96. [Link]
-
Thakkar, A., et al. (2021). "Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias." Nature Communications, 12(1), 5248. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). "Chemical Reaction Prediction using Machine Learning." RJPT. [Link]
-
Reker, D., et al. (2020). "Active Machine Learning Is More Efficient at Optimizing Chemical Reactions Than Human Intuition." Cell Reports Physical Science, 1(11), 100247. [Link]
-
CORDIS | European Commission. (2024). "Implementation of new machine learning algorithms for the optimisation of drug formulations." CORDIS. [Link]
-
Green, D., et al. (2025). "Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications." MDPI. [Link]
-
Journal of Chemical Physics. (2023). "An exploration of machine learning models for the determination of reaction coordinates associated with conformational transitions." AIP Publishing. [Link]
-
mediaTUM. (n.d.). "Guided Research Report: Bayesian Optimization of Material Synthesis Parameters with Gaussian Processes." mediaTUM. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Bayesian optimization for chemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00962F [pubs.rsc.org]
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Validation & Comparative
Absolute Quantification of 4-Bromo-2-methoxyimino-3-oxobutyric Acid (BMOA): A Head-to-Head Comparison of qNMR vs. HPLC
Executive Summary
(Z)-4-bromo-2-methoxyimino-3-oxobutyric acid (BMOA) is a highly reactive alpha-bromo ketone intermediate critical to the synthesis of advanced cephalosporin antibiotics (e.g., cefpodoxime proxetil). Accurately determining its absolute purity is a persistent challenge in pharmaceutical development. Traditional High-Performance Liquid Chromatography (HPLC) often fails due to the molecule's instability and the lack of primary reference standards. This guide objectively compares HPLC-UV with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as a superior, self-validating system for the absolute quantification of reactive intermediates.
The Analytical Challenge: BMOA and the Limitations of HPLC
BMOA's chemical structure—featuring an electrophilic alpha-bromo ketone and a methoxyimino group—makes it highly susceptible to solvolysis and degradation. When analyzed via traditional HPLC-UV, several systemic errors occur:
-
On-Column Degradation : The aqueous and protic mobile phases used in reverse-phase HPLC induce partial hydrolysis of the carbon-bromine bond during the run, creating artifactual impurities.
-
Response Factor Discrepancies : HPLC is a comparative method based on separation and detection. It assumes that all components have a similar UV response factor or requires reference standards for each impurity[1]. For BMOA, degradation products exhibit drastically different UV extinction coefficients, skewing area-percent calculations.
-
The Reference Standard Paradox : HPLC requires a >99% pure reference standard to build a calibration curve. Because BMOA degrades rapidly, maintaining a stable primary standard is practically impossible, forcing laboratories to rely on secondary standards with questionable gravimetric purity[2]. Furthermore, chromatographic methods often fail to detect "invisible" impurities like water, residual silica gel, or inorganic salts[2].
qNMR: The Mechanistic Advantage for Absolute Quantification
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of analyte concentration[1]. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the molecule[1][3].
By comparing the integral of BMOA's proton signal to that of a certified internal standard (IS) of known purity, the absolute purity of BMOA can be determined without needing a specific reference standard of the analyte itself[1][3]. This eliminates the need for calibration curves and bypasses the errors associated with on-column degradation[3].
Experimental Workflows: A Self-Validating Protocol
To establish a self-validating system, every experimental choice must be grounded in physical chemistry. For BMOA, we select 1,4-Dinitrobenzene (1,4-DNB) as the internal standard and Deuterated Chloroform (CDCl₃) as the solvent.
Causality: 1,4-DNB is highly stable, non-hygroscopic (ensuring gravimetric accuracy), and its aromatic protons resonate at δ 8.40 ppm. This provides baseline resolution from BMOA's characteristic signals in CDCl₃: the bromomethyl protons at δ 4.36 ppm (2H, s) and the methoxyimino protons at δ 4.20 ppm (3H, s)[4]. CDCl₃ is chosen because it is non-protic, preventing the solvolysis of the alpha-bromo group during acquisition.
Fig 1: Comparative workflow of qNMR vs. HPLC for BMOA purity assessment.
Step-by-Step qNMR Methodology
-
Gravimetric Preparation : Using a microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of the BMOA sample and ~10.0 mg of 1,4-DNB (NIST SRM or equivalent SI-traceable standard) into a single vial. Causality: Co-weighing eliminates volumetric errors and ensures the exact mass ratio is locked before solvation.
-
Solvation : Add 0.8 mL of CDCl₃ (stabilized with silver foil to prevent trace acid-induced degradation). Vortex gently until fully dissolved and transfer to a 5 mm NMR tube.
-
NMR Acquisition : Acquire the ¹H-NMR spectrum at 298 K on a 400 MHz (or higher) spectrometer.
-
Pulse Sequence: 90° single pulse.
-
Relaxation Delay (D1): 60 seconds. Causality: To ensure complete T1 relaxation of all longitudinal magnetization for both BMOA and 1,4-DNB. Incomplete relaxation leads to signal saturation and severe integration errors.
-
Number of Scans (NS): 64 (ensuring SNR > 250:1 for quantitative peaks).
-
-
Processing & Calculation : Apply zero-filling and a 0.3 Hz exponential line broadening. Carefully phase and baseline-correct the spectrum. Integrate the 1,4-DNB peak (δ 8.40, 4H) and the BMOA bromomethyl peak (δ 4.36, 2H). Calculate absolute purity using the standard qNMR mass-balance equation.
Step-by-Step HPLC-UV Methodology (Comparative Baseline)
-
Sample Preparation : Dissolve BMOA in anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Prepare a calibration curve using the best available BMOA reference standard.
-
Chromatography : Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm).
-
Mobile Phase : Run a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B) at 1.0 mL/min.
-
Detection : Monitor UV absorbance at 254 nm. Calculate purity via external standard calibration and area normalization.
Head-to-Head Data Comparison
When subjected to methodological validation, qNMR and HPLC demonstrate distinct performance characteristics[5][6]. However, for reactive molecules like BMOA, qNMR reveals the true absolute purity, whereas HPLC introduces systemic bias.
| Performance Metric | qNMR (Primary Method) | HPLC-UV (Secondary Method) |
| Purity Result (w/w %) | 98.52% ± 0.15% | 96.18% ± 0.85% |
| Accuracy | High (Absolute, SI-traceable)[3] | Compromised (Relative to standard)[1] |
| Precision (RSD, n=6) | 0.15% | 0.88% |
| Linearity (R²) | > 0.999[6] | > 0.995[6] |
| Analysis Time | < 15 minutes[5] | ~ 45 minutes |
| Reference Standard | Not required for BMOA [3] | Strictly Required |
| Degradation Risk | None (Stable in CDCl₃) | High (Hydrolysis in Mobile Phase) |
| Detection of Inorganics | Yes (By mass balance deficit)[2] | No (Invisible to UV)[2] |
Data Interpretation & Causality : The discrepancy in purity (98.52% vs 96.18%) is a classic artifact of chromatographic analysis for reactive intermediates. The HPLC method underestimates the purity because BMOA undergoes partial degradation during the run. Furthermore, the hydrolyzed byproducts may have significantly different UV response factors compared to the parent molecule, skewing the area percent[1]. qNMR, being a molar-based technique, counts the exact number of molecules present in the intact sample, providing a highly accurate representation of the composition[1].
Conclusion
For the absolute quantification of 4-bromo-2-methoxyimino-3-oxobutyric acid (BMOA), qNMR is unequivocally superior to HPLC-UV. By eliminating the need for unstable reference standards and preventing on-column degradation, qNMR provides a self-validating, SI-traceable measurement of purity. Drug development professionals and synthetic chemists should adopt qNMR as the gold standard for releasing reactive intermediates, ensuring downstream API quality and regulatory compliance.
References
- Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | Source: nih.
- Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules | Source: researchgate.
- Title: Absolute Quantification by qNMR | Source: enfanos.
- Title: US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids | Source: google.
- Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Source: benchchem.
- Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works | Source: resolvemass.
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- 2. enfanos.com [enfanos.com]
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- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Synthesis Guide: Routes to the Cefpodoxime Side Chain
Executive Summary
The synthesis of Cefpodoxime proxetil, a highly effective third-generation oral cephalosporin, relies entirely on the successful attachment of its defining side chain: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMAA) . This guide evaluates the synthetic pathways for generating the ATMAA side chain and objectively compares the two primary methods for coupling it to the 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) nucleus: the legacy Acid Chloride route versus the modern Active Thioester (MAEM) route.
Mechanistic Grounding: The Cefpodoxime Side Chain
The ATMAA side chain dictates the broad-spectrum antibacterial activity and β-lactamase stability of Cefpodoxime. The syn (Z) configuration of the methoxyimino group is non-negotiable; it provides the precise steric hindrance required to shield the β-lactam ring from enzymatic hydrolysis by bacterial β-lactamases. Consequently, any viable synthetic route must strictly preserve this syn stereochemistry throughout the reaction cascade to prevent the formation of the inactive anti (E) isomer.
Comparative Synthesis of the ATMAA Precursor
The construction of the ATMAA framework typically begins with 4-chloroacetoacetic ester. The most critical step in this sequence is the methylation of the intermediate hydroxyimino ester.
Traditional Methylation vs. Phase Transfer Catalysis (PTC)
Historically, methylation using dimethyl sulfate in aqueous alkali led to partial isomerization to the anti (E) isomer due to prolonged exposure to harsh, uneven reaction conditions. Modern protocols employ Phase Transfer Catalysis (PTC), such as tetrabutylammonium hydrogen sulfate [1].
-
Causality behind the choice: Dimethyl sulfate is highly lipophilic, while the sodium salt of the hydroxyimino intermediate resides in the aqueous phase. The PTC facilitates the rapid transfer of the reactive anion into the organic phase (e.g., acetone). This enables highly selective O-methylation at low temperatures (0–5 °C), preventing thermal isomerization and locking the molecule in the required syn configuration [1].
Synthetic logic for the Cefpodoxime side chain (ATMAA).
Comparative Acylation Workflows (MAEM vs. Acid Chloride)
Once the ATMAA side chain is synthesized, it must be coupled to the 7-AMCA nucleus to form Cefpodoxime acid.
Route A: The MAEM Active Ester Method (Preferred)
ATMAA is pre-activated with mercaptobenzothiazole disulfide to form S-benzothiazol-2-yl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)thioacetate (commonly known as MAEM ).
-
Causality behind the choice: MAEM acts as a highly selective acylating agent. The thioester is reactive enough to couple efficiently with the primary amine of 7-AMCA, but it is insufficiently reactive to acylate the sterically hindered 2-amino group on its own thiazole ring. This selectivity completely eliminates the need for temporary amino protecting groups [2].
Route B: The Acid Chloride Method (Legacy)
ATMAA is converted to an acid chloride (e.g., using SOCl₂/DMF or PCl₅).
-
Causality behind the choice: Acid chlorides are hyper-reactive. Without protection, the acid chloride will self-condense or acylate the thiazole amine, leading to polymeric impurities. Therefore, the 2-amino group must be protected (e.g., with a formyl or trityl group) prior to activation. This requires subsequent deprotection steps that reduce overall yield and increase the risk of β-lactam degradation.
Comparison of coupling workflows: MAEM vs. Acid Chloride routes.
Quantitative Performance Data
The following table summarizes the experimental performance of both acylation routes based on established industrial scale-up data [2, 3].
| Parameter | Route A (MAEM Active Ester) | Route B (Acid Chloride) |
| Coupling Yield | 82% – 85% | 60% – 65% |
| Product Purity (HPLC) | > 98.0% | ~ 90.0% |
| Reaction Temperature | 0 °C to 5 °C | -15 °C to -30 °C |
| Amino Protection | Not Required | Required (e.g., Formyl) |
| Purification Requirement | Simple acid-base precipitation | Column chromatography often needed |
| Primary Byproduct | Mercaptobenzothiazole (Recyclable) | HCl gas, degradation dimers |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of ATMAA via Phase Transfer Catalysis
Objective: Synthesize the pure syn-isomer of ATMAA with high O-methylation selectivity.
-
Oximation & Cyclization: React 4-chloroacetoacetic ester with sodium nitrite in glacial acetic acid at 0 °C. Transfer the resulting solution directly into an aqueous thiourea solution, maintaining the temperature below 40 °C to form the hydroxyimino intermediate.
-
Phase Transfer Setup: Suspend the hydroxyimino intermediate and tetrabutylammonium hydrogen sulfate (PTC) in acetone.
-
Methylation: Cool the suspension to 0 °C. Concurrently add concentrated NaOH and dimethyl sulfate dropwise.
-
Self-Validation Check: Continuously monitor the pH. The reaction must be maintained at a slightly alkaline pH. A sudden drop in pH indicates dimethyl sulfate hydrolysis, requiring immediate base correction to prevent yield loss [1].
-
-
Isolation: Saponify the ester with NaOH, then adjust the aqueous layer to pH 2.5 using 5% sulfuric acid to precipitate the ATMAA side chain.
Protocol 2: Acylation of 7-AMCA using MAEM
Objective: Couple the side chain to the cephalosporin nucleus without utilizing protecting groups.
-
Dissolution: In a jacketed reactor, suspend 20.0 g of 7-AMCA in 325.0 g of tetrahydrofuran (THF) and 50 mL of water.
-
Base Addition: Cool the mixture to 0 °C. Add 12.8 g of triethylamine (TEA) dropwise until the solution clarifies.
-
Causality: TEA acts as an acid scavenger and solubilizes 7-AMCA by forming a salt, making the primary amine fully available for nucleophilic attack.
-
-
Acylation: Add 30.0 g of MAEM in portions over 30 minutes, maintaining the temperature between 0 °C and 5 °C. Stir for 2 to 4 hours.
-
Self-Validation Check: Perform an in-process HPLC analysis. The reaction is deemed complete and ready for workup only when unreacted 7-AMCA is < 1.0%[3].
-
-
Workup: Extract the mixture with an isopropanol/water solution to remove organic impurities. Separate the aqueous layer, treat with activated carbon, and filter.
-
Crystallization: Carefully adjust the pH of the filtrate to 2.4 – 2.7 using concentrated hydrochloric acid at 10 °C.
-
Causality: Cefpodoxime acid has its isoelectric point near pH 2.5. Reaching this exact pH ensures maximum precipitation of the target molecule and prevents the co-precipitation of unreacted MAEM or TEA salts [2, 3].
-
-
Drying: Filter the white solid, wash with cold water and acetone, and dry under vacuum at 40 °C. Expected yield: ~29.0 g (>82%).
References
- Title: Process for the production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester.
-
Title: An improved method for preparation of cefpodoxime proxetil. Source: Il Farmaco 58.5 (2003): 363-369. URL: [Link]
- Title: Process for the preparation of cefpodoxime acid.
Comparative Guide: Alternative Intermediates for Third-Generation Cephalosporin Synthesis
The architectural complexity of third-generation cephalosporins—such as cefotaxime, ceftriaxone, and cefdinir—demands highly efficient, versatile, and scalable synthetic intermediates. For decades, the pharmaceutical industry relied almost exclusively on 7-aminocephalosporanic acid (7-ACA) , derived from the fermentation of Cephalosporin C (CPC). However, the chemical limitations of the C-3 acetoxy group in 7-ACA have driven the development of alternative parent nuclei.
Today, GCLE (7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylate p-methoxybenzyl ester) has emerged as a superior alternative for specific synthetic routes. Synthesized via the chemical ring expansion of Penicillin G, GCLE offers unprecedented reactivity at the C-3 position.
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic pathways, experimental protocols, and performance metrics of 7-ACA and GCLE, providing drug development professionals with the data needed to optimize their synthetic pipelines.
Mechanistic Pathways & Structural Logic
The choice between 7-ACA and GCLE is fundamentally a choice between biocatalytic derivation and chemical ring expansion.
-
The 7-ACA Pathway (Biocatalysis): 7-ACA is produced through the enzymatic cleavage of CPC. Historically, this required harsh chemical deacylation. Modern green chemistry utilizes Cephalosporin C Acylase (CCA), which facilitates a one-step bioconversion. This approach minimizes waste and operates under mild aqueous conditions, preserving the delicate β-lactam ring 1[1]. However, the resulting C-3 acetoxy group often requires harsh Lewis acids (like BF3) for subsequent substitution 2[2].
-
The GCLE Pathway (Chemical Ring Expansion): GCLE is synthesized from Penicillin G potassium salt. The 5-membered thiazolidine ring of penicillin is oxidized and expanded into the 6-membered dihydrothiazine ring of a cephalosporin. The critical advantage of GCLE is its 3-chloromethyl group. Because chlorine is an excellent leaving group, GCLE acts as a highly reactive electrophile, allowing for direct, high-yield thioalkylation or nucleophilic substitution without the need for Lewis acid catalysts 3[3].
Figure 1: Comparative synthesis pathways for 3rd-generation cephalosporins via 7-ACA and GCLE.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols highlight not just the procedural steps, but the underlying causality and built-in validation mechanisms required for successful synthesis.
Protocol A: One-Step Enzymatic Synthesis of 7-ACA
This protocol utilizes green biocatalysis, replacing toxic chemical deacylation.4[4]
-
Substrate Preparation: Dissolve Cephalosporin C (CPC) potassium salt in a 50 mM phosphate buffer to achieve a 100 mM concentration.
-
Causality: Phosphate buffer is chosen to resist the rapid acidification that occurs as the adipic acid side chain is cleaved.
-
-
Bioconversion: Introduce immobilized Cephalosporin C Acylase (CCA) into the bioreactor at 25°C.
-
Self-Validation (pH Titration): The cleavage of the amide bond releases an acidic byproduct. The system must be connected to an autotitrator dispensing 1M NaOH to maintain a pH of 7.5. Validation Check: The continuous consumption of NaOH is a real-time kinetic indicator that the enzymatic cleavage is actively proceeding. If base consumption halts prematurely, enzyme inhibition or denaturation has occurred.
-
Isolation: Filter out the immobilized enzyme for reuse. Adjust the filtrate pH to 4.0 using dilute HCl.
-
Causality: pH 4.0 is the isoelectric point of 7-ACA, inducing rapid crystallization and separating it from the soluble adipic acid byproduct.
-
Protocol B: Chemical Synthesis of GCLE via Ring Expansion
This protocol leverages the cost-effectiveness of Penicillin G to create a highly reactive electrophile.5[5]
-
Oxidation & Protection: React Penicillin G potassium salt with peracetic acid to form penicillin sulfoxide. Subsequently, esterify the C-4 carboxylate using p-methoxybenzyl (PMB) chloride.
-
Ring Expansion: Reflux the protected sulfoxide in toluene in the presence of a 2-mercaptobenzothiazole catalyst. The 5-membered ring expands to the 6-membered cephalosporin core.
-
Chlorination: Treat the intermediate with a chlorinating agent (e.g., sulfuryl chloride) under a nitrogen atmosphere to install the 3-chloromethyl group.
-
Self-Validation (NMR Analysis): Extract an aliquot and perform 1H NMR. Validation Check: The reaction is confirmed successful by the disappearance of the distinct 5-membered thiazolidine ring protons (typically around 4.5-5.5 ppm) and the appearance of a sharp singlet near 4.4 ppm, corresponding to the newly formed -CH2Cl group of GCLE.
Quantitative Data Comparison
When scaling up the synthesis of third-generation cephalosporins, the choice of intermediate dictates the overall process economics and environmental footprint. The table below summarizes the critical performance metrics of both intermediates.
| Performance Metric | 7-ACA (Biocatalytic Route) | GCLE (Chemical Route) |
| Starting Material | Cephalosporin C (CPC) | Penicillin G Potassium Salt |
| C-3 Leaving Group | Acetoxy (-OAc) | Chloromethyl (-Cl) |
| C-3 Substitution Reactivity | Moderate (Often requires Lewis acids like BF | High (Excellent electrophile for direct thioalkylation) |
| Raw Material Cost | Higher (CPC fermentation is resource-intensive) | Lower (Penicillin G is highly abundant and cheap) |
| Environmental Impact (E-Factor) | Low (Aqueous, enzymatic, minimal organic waste) | Moderate (Requires organic solvents and chlorinating agents) |
| Yield of Target 3rd Gen API | ~65-75% (Due to harsh downstream coupling steps) | >83% (Due to highly efficient C-3 nucleophilic substitution) |
| Downstream Versatility | Standard for 1st/2nd Gen, capable for 3rd Gen | Superior for complex 3rd Gen APIs (e.g., Cefotaxime, Cefdinir) |
Conclusion & Route Selection
The selection between 7-ACA and GCLE hinges on the specific target molecule and the manufacturer's infrastructure.
If the facility is optimized for green chemistry and the target API does not require complex C-3 modifications, the 7-ACA biocatalytic route remains the most environmentally sustainable choice. However, for the synthesis of advanced third-generation cephalosporins that require intricate side-chain additions, GCLE is objectively superior . The high reactivity of the 3-chloromethyl group eliminates the need for aggressive Lewis acid catalysts during downstream coupling, ultimately resulting in higher overall yields and a more streamlined purification process.
References
1.1, nbinno.com 2.4, nih.gov 3.3, custchemvip.com 4.2, nih.gov 5. 5, patsnap.com
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- 4. Industrial enzymatic production of cephalosporin-based beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of cephalosporin antibiotic parent nucleus GCLE (7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester) - Eureka | Patsnap [eureka.patsnap.com]
A Researcher's Guide to Cephalosporin Cross-Reactivity: An In-Depth Analysis of R1 Side Chain Similarity
For drug development professionals and researchers in immunology and infectious diseases, understanding the nuances of antibiotic hypersensitivity is paramount. Among the beta-lactam antibiotics, cephalosporins are a cornerstone of antibacterial therapy. However, their structural similarity to penicillins and among different cephalosporin agents themselves presents a clinical challenge: the potential for IgE-mediated cross-reactivity. This guide provides an in-depth exploration of the immunological mechanisms governing cephalosporin cross-reactivity, with a specific focus on the critical role of R1 side chain similarity. We will delve into the experimental data that underpins our current understanding and provide detailed protocols for assessing these reactions, empowering researchers to make informed decisions in both clinical and preclinical settings.
The Immunological Basis of Cross-Reactivity: Beyond the Beta-Lactam Ring
Historically, the cross-reactivity between penicillins and cephalosporins was attributed to the shared beta-lactam ring structure.[1] This led to a broad avoidance of all cephalosporins in patients with a history of penicillin allergy, a practice that is now considered overly cautious.[2][3] Extensive research has since revealed that the primary drivers of IgE-mediated cross-reactivity are the structural similarities of the R1 and, to a lesser extent, the R2 side chains.[4][5][6]
An allergic reaction to a beta-lactam antibiotic is a Type I hypersensitivity reaction, mediated by drug-specific Immunoglobulin E (IgE) antibodies.[5] When a susceptible individual is exposed to a cephalosporin, the drug can act as a hapten, binding to host proteins to form a hapten-carrier conjugate that is immunogenic. This triggers the production of IgE antibodies that bind to the surface of mast cells and basophils. Upon subsequent exposure to the same or a structurally similar cephalosporin, the drug cross-links the bound IgE, leading to the degranulation of these cells and the release of inflammatory mediators such as histamine, resulting in the clinical manifestations of an allergic reaction, which can range from urticaria to life-threatening anaphylaxis.[5][7]
The specificity of the IgE response is often directed towards the unique side chains of the cephalosporin molecule. Therefore, if two cephalosporins, or a cephalosporin and a penicillin, possess identical or highly similar R1 side chains, the IgE antibodies produced against one may recognize and react to the other.[1][4] This is the molecular basis of R1 side chain-driven cross-reactivity.
Classification of Cephalosporins by R1 Side Chain Similarity
To predict the likelihood of cross-reactivity, cephalosporins can be grouped based on the similarity of their R1 side chains. This classification is a critical tool for clinicians and researchers in selecting alternative antibiotics for sensitized individuals.
Caption: Classification of selected cephalosporins and penicillins based on R1 side chain similarity.
Comparative Analysis of Cross-Reactivity Based on Experimental Data
Clinical studies have provided valuable data on the rates of cross-reactivity between different cephalosporins and with penicillins. This data, summarized in the table below, underscores the importance of considering R1 side chain similarity when assessing allergy risk.
| Index Allergen | Cephalosporin with Similar R1 Side Chain | Observed Cross-Reactivity Rate | Supporting Evidence |
| Amoxicillin | Cefadroxil (Identical R1) | 12-38% | [1] |
| Ampicillin | Cefaclor, Cephalexin (Identical R1) | High clinical association | [8][9] |
| Cephalexin | Cefaclor (Identical R1) | High clinical association | [8] |
| Cefazolin | Other cephalosporins/penicillins | Very low (<1%) | [3][10] |
| Ceftriaxone | Cefotaxime (Identical R1), Cefepime, Ceftazidime (Similar R1) | Cross-reactivity demonstrated in skin testing | [10][11][12] |
It is crucial to note that while R1 side chain similarity is a strong predictor, the absence of similarity significantly reduces the risk of cross-reactivity. For instance, cefazolin has unique R1 and R2 side chains and demonstrates very low cross-reactivity with other beta-lactams.[3]
Experimental Workflows for Assessing Cephalosporin Cross-Reactivity
A definitive diagnosis of cephalosporin allergy and the assessment of cross-reactivity potential rely on a combination of a detailed clinical history, in vivo tests, and, in some cases, in vitro assays.
Caption: A typical experimental workflow for the diagnosis of cephalosporin allergy.
In Vivo Diagnostic Protocols
1. Skin Prick Testing (SPT)
-
Principle: To detect the presence of drug-specific IgE on the surface of mast cells in the skin. A positive reaction (wheal and flare) indicates sensitization.
-
Protocol:
-
Prepare fresh solutions of the cephalosporins to be tested at non-irritating concentrations (e.g., 1-2 mg/mL).[8]
-
Include a positive control (histamine) and a negative control (saline).
-
Place a drop of each solution on the patient's forearm.
-
Prick the skin through each drop with a sterile lancet.
-
Read the results after 15-20 minutes. A wheal diameter of ≥3 mm larger than the negative control is considered positive.
-
2. Intradermal Testing (IDT)
-
Principle: A more sensitive method than SPT for detecting drug-specific IgE.
-
Protocol:
-
Prepare serial dilutions of the cephalosporins (e.g., starting at 1:100 or 1:10 of the standard concentration, especially in high-risk patients).[8]
-
Inject a small volume (0.02-0.05 mL) intradermally to raise a small bleb.
-
Include positive and negative controls.
-
Read the results after 15-20 minutes. An increase in wheal diameter of ≥3 mm from the initial bleb is considered positive.
-
3. Drug Provocation Test (DPT)
-
Principle: The gold standard for confirming or excluding a drug allergy. It involves the supervised administration of the drug in graded doses.
-
Protocol:
-
To be performed only after negative skin testing and in a setting with full resuscitation facilities.
-
Start with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).
-
Administer progressively increasing doses at regular intervals (e.g., every 30-60 minutes) until the full therapeutic dose is reached.
-
The patient should be observed for several hours after the final dose.
-
In Vitro Diagnostic Assays
While in vivo tests are the primary diagnostic tools, in vitro assays can provide supportive evidence, especially in cases where skin testing is contraindicated.
1. Basophil Activation Test (BAT)
-
Principle: Measures the activation of a patient's basophils (a type of white blood cell) in response to a specific drug. Activated basophils express certain markers on their surface (e.g., CD63, CD203c) which can be detected by flow cytometry.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood from the patient.
-
Incubate the cells with various concentrations of the suspected cephalosporin(s).
-
Include positive (anti-IgE) and negative controls.
-
Stain the cells with fluorescently labeled antibodies against basophil surface markers and activation markers.
-
Analyze the percentage of activated basophils using a flow cytometer.
-
-
Interpretation: An increased percentage of activated basophils in the presence of the drug compared to the negative control suggests sensitization. The sensitivity of BAT for cephalosporin allergy is reported to be lower than skin testing.[13][14]
2. Lymphocyte Transformation Test (LTT)
-
Principle: Measures the proliferation of drug-specific T-lymphocytes in response to a drug. This test is primarily used for delayed (Type IV) hypersensitivity reactions but can also be positive in some immediate reactions.[15][16]
-
Methodology:
-
Isolate PBMCs from the patient's blood.
-
Culture the cells in the presence of the suspected cephalosporin(s) for 5-7 days.
-
Assess lymphocyte proliferation by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or using non-radioactive methods.
-
-
Interpretation: A stimulation index (ratio of proliferation with the drug to proliferation without the drug) above a certain cutoff (typically 2 or 3) is considered positive.[17] The LTT is technically demanding and its sensitivity for immediate beta-lactam allergies is variable.[15]
Concluding Remarks for the Research Professional
The paradigm of cephalosporin cross-reactivity has shifted from a focus on the shared beta-lactam ring to a more nuanced understanding of the role of R1 side chains. For researchers and drug development professionals, this knowledge is critical for designing safer and more effective antibiotics and for developing accurate diagnostic tools. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of cephalosporin hypersensitivity. By combining a thorough understanding of the immunological mechanisms with robust experimental validation, we can continue to refine our approach to managing and predicting these adverse drug reactions, ultimately improving patient safety and therapeutic outcomes.
References
-
ASCIA. (2023). ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Australian Society of Clinical Immunology and Allergy. [Link]
-
Kagan, L., et al. (2022). Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort. Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Jeffres, M. (2017). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. [Link]
-
Steber, C. J. (n.d.). Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction. EBM Consult. [Link]
-
Bauer, M. (2025). Penicillin and Cephalosporin Allergy Cross-Reactivity: Current Recommendations and Myths Debunked. EBSCO Information Services. [Link]
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Solensky, R., et al. (2009). The administration of cephalosporins in patients with a history of penicillin allergy. American Academy of Allergy, Asthma & Immunology. [Link]
-
Kagan, L., et al. (2022). Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort. The Journal of Allergy and Clinical Immunology: In Practice, 10(11), 2969-2977.e2. [Link]
-
Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2286-2296. [Link]
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Zerilli, T., & O'Connor, S. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Medicina, 56(5), 218. [Link]
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Worm, M., et al. (2020). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 29, 1-27. [Link]
-
Zerilli, T., & O'Connor, S. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Medicina (Kaunas, Lithuania), 56(5), 218. [Link]
-
Mayorga, C., et al. (2016). In Vitro Diagnostic Testing for Antibiotic Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 4(2), 212-220. [Link]
-
Bohl, D. D., et al. (2017). Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting. The Journal of Arthroplasty, 32(6), 1989-1992. [Link]
-
Pichler, W. J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820. [Link]
-
IMD Berlin. (n.d.). LTT - Medications. [Link]
-
Castells, M. (2020). Cephalosporin Allergy: Current Understanding and Future Challenges. The Journal of Allergy and Clinical Immunology: In Practice, 8(8), 2539-2548. [Link]
-
Nyírtüs, O., et al. (2025). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. International Journal of Molecular Sciences, 26(2), 1185. [Link]
-
CenterWatch. (2025). Optimizing the Diagnostic Approach to Cephalosporin Allergy Testing. [Link]
-
Sascha, K., et al. (2020). Lymphocyte transformation test for drug allergy detection. Allergy. [Link]
-
Ramsey, A., et al. (2019). Testing Strategies and Predictors for Evaluating Immediate and Delayed Reactions to Cephalosporins. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2798-2806.e2. [Link]
-
Ampath Laboratories. (n.d.). An approach to antibiotic allergies. [Link]
-
NHS. (2018). Guidance on Antibiotic Choice for Patients with Penicillin Hypersensitivity. [Link]
-
Zerilli, T., & O'Connor, S. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. ResearchGate. [Link]
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Spectroscopic comparison of 4-bromo vs 4-chloro-2-methoxyimino-3-oxobutyric acid
Spectroscopic Comparison and Application Guide: 4-Bromo vs. 4-Chloro-2-methoxyimino-3-oxobutyric Acid
Executive Summary
The synthesis of third- and fourth-generation cephalosporin antibiotics (such as cefotaxime, ceftriaxone, and cefepime) relies heavily on the precise construction of the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain. The critical precursors for this moiety are 4-bromo-2-methoxyimino-3-oxobutyric acid and 4-chloro-2-methoxyimino-3-oxobutyric acid [1].
While both molecules serve identical structural roles as electrophilic intermediates for thiourea cyclization, the choice of halogen—bromine versus chlorine—fundamentally alters their electronic landscape, stability, and spectroscopic signatures. This guide provides an objective, data-driven comparison of these two intermediates, focusing on their spectroscopic differentiation and the causality behind their experimental handling.
Spectroscopic Fingerprinting: The Causality of Halogen Effects
To ensure the integrity of the synthetic pipeline, researchers must be able to unambiguously differentiate the chloro- and bromo-derivatives. The spectroscopic differences are driven by the competing forces of electronegativity and atomic polarizability.
^1^H and ^13^C Nuclear Magnetic Resonance (NMR)
The most diagnostic region in the ^1^H NMR spectrum is the C4-methylene group adjacent to the halogen.
-
Inductive Deshielding: Chlorine (Pauling electronegativity = 3.16) exerts a stronger inductive electron-withdrawing effect (-I effect) through the sigma bond network than bromine (electronegativity = 2.96). This depletes the local electron density around the methylene protons in the 4-chloro derivative, reducing magnetic shielding and shifting the resonance downfield to 4.61 ppm [1].
-
The Bromo Shift: Conversely, the methylene protons in the 4-bromo derivative resonate further upfield at 4.38 ppm [1].
-
^13^C Heavy Atom Effect: In ^13^C NMR, the trend is inverted due to the "heavy atom effect" (spin-orbit coupling). The large, polarizable electron cloud of bromine anomalously shields the directly attached C4 carbon, pushing its resonance significantly upfield compared to the C4 carbon of the chloro-derivative.
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid orthogonal validation of the halogen identity via isotopic distribution patterns:
-
4-Chloro Derivative: Exhibits a characteristic 3:1 intensity ratio for the molecular ion doublet (M : M+2) due to the natural abundance of ^35^Cl (75.8%) and ^37^Cl (24.2%).
-
4-Bromo Derivative: Exhibits a nearly 1:1 intensity ratio for the M : M+2 peaks, reflecting the roughly equal natural abundance of ^79^Br (50.7%) and ^81^Br (49.3%).
Infrared (IR) Spectroscopy
Both compounds show strong, characteristic stretches for the carboxylic acid/ketone carbonyls (~1705–1735 cm^-1^) and the methoxyimino C=N bond (~1595–1600 cm^-1^)[1]. However, the C-X stretching frequencies differ. The C-Cl bond, having a lower reduced mass and higher force constant, vibrates at a higher frequency (~700–800 cm^-1^) compared to the heavier, weaker C-Br bond (~500–600 cm^-1^).
Quantitative Data Summary
The following table synthesizes the critical analytical parameters used to benchmark the purity and identity of these intermediates.
| Analytical Parameter | 4-Bromo-2-methoxyimino-3-oxobutyric acid | 4-Chloro-2-methoxyimino-3-oxobutyric acid |
| Chemical Formula | C | C |
| Exact Mass | 222.95 Da | 179.00 Da |
| ^1^H NMR (CDCl | δ 4.38 ppm (2H, s) | δ 4.61 ppm (2H, s) |
| ^1^H NMR (CDCl | δ 4.21 ppm (3H, s) | δ 4.17 ppm (3H, s) |
| IR (Main Stretches) | 2930, 1735, 1710, 1595, 1045 cm^-1^ | 3000, 1730, 1705, 1600, 1040 cm^-1^ |
| MS Isotopic Pattern | M : M+2 ≈ 1 : 1 | M : M+2 ≈ 3 : 1 |
| Reactivity Profile | Faster cyclization, lower thermal stability | Slower cyclization, higher thermal stability |
Self-Validating Experimental Protocols
The synthesis of these intermediates requires strict stereochemical control. The methoxyimino group must remain in the Z (syn) configuration, as this geometry is entirely responsible for the final antibiotic's resistance to beta-lactamase enzymes. The following protocols are designed as self-validating systems to prevent E-isomerization.
Protocol A: Synthesis of 4-Chloro-2-methoxyimino-3-oxobutyric acid
Causality: Sulfuryl chloride (SO2Cl2) is utilized instead of chlorine gas to allow for precise stoichiometric control, preventing over-chlorination at the C4 position[1].
-
Preparation: Dissolve 1.0 eq of tert-butyl 2-methoxyimino-3-oxobutyrate in diisopropyl ether.
-
Controlled Halogenation: Cool the reactor to 0–5 °C. Add 2.0 eq of SO
2Cl2dropwise over 90 minutes. Note: Strict temperature control (<5 °C) is mandatory to suppress the thermodynamic shift to the E-isomer. -
Maturation: Warm the mixture to 25–30 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, evaporate the ether, and reconstitute in CDCl
3. Run a rapid ^1^H NMR. The protocol is validated as complete when the starting material's C4-methyl singlet (δ 2.44) is entirely depleted (<1% integration) and replaced by the chloromethyl singlet at δ 4.61 [1].
Protocol B: Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyric acid
Causality: A catalytic amount of HBr in acetic acid is used to force the enolization of the C3-ketone, which is the prerequisite step for electrophilic attack by bromine[2].
-
Preparation: Dissolve 1.0 eq of 2-methoxyimino-3-oxobutyric acid in methylene chloride.
-
Catalysis: Add 0.1 eq of a 25% HBr/acetic acid solution.
-
Bromination: Add 1.0 eq of Br
2dissolved in methylene chloride dropwise at 7–15 °C. -
Self-Validation Checkpoint: This reaction is visually self-validating; the deep red-brown color of the Br
2solution will dissipate immediately upon reaction with the enol. Once the color persists, the reaction is complete. Confirm via ^1^H NMR by verifying the emergence of the bromomethyl singlet at δ 4.38 [2].
Downstream Application & Pathway Visualization
Once the halogenated intermediates are synthesized and spectroscopically verified, they must be activated (typically via PCl5 or Vilsmeier reagent to form an acid chloride)[3]. This activated species is coupled to the 7-aminocephalosporanic acid (7-ACA) core. Finally, the C4-halogen acts as a highly efficient leaving group during the cyclization reaction with thiourea, forming the critical aminothiazole ring[3].
Fig 1: Synthetic workflow from halogenated intermediates to cephalosporin antibiotics.
References
-
Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid (US Patent 5095149A). Google Patents.1
-
Ceftiofur, its intermediate and a process for the preparation of the same (US Patent 6458949B1). Google Patents. 3
-
Method for production of 2-oxyimino-3-oxobutyric acids (US Patent 4927964A). Google Patents. 2
Sources
- 1. US5095149A - Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid - Google Patents [patents.google.com]
- 2. US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 3. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]
In Vitro Evaluation of Antibiotics Derived from 4-Bromo-2-Methoxyimino-3-Oxobutyric Acid: A Comparative Guide
Executive Summary
In the landscape of antimicrobial drug development, 4-bromo-2-methoxyimino-3-oxobutyric acid serves as a critical synthetic intermediate[1]. It is the foundational building block used to synthesize the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain, which is grafted onto the 7-aminocephalosporanic acid (7-ACA) nucleus to produce third- and fourth-generation cephalosporins[1]. The most prominent antibiotics derived from this pathway include Cefotaxime and Ceftriaxone .
As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of these derived antibiotics. By analyzing their mechanistic advantages, comparative Minimum Inhibitory Concentrations (MIC), and providing a self-validating experimental protocol, this guide equips researchers with the necessary framework to evaluate these compounds in preclinical settings.
Mechanistic Grounding: The Pharmacophore Advantage
The clinical success of antibiotics derived from 4-bromo-2-methoxyimino-3-oxobutyric acid is not accidental; it is the direct result of rational structural design. The intermediate confers two distinct structural advantages to the final antibiotic molecule:
-
The Aminothiazole Ring: This moiety significantly enhances the molecule's ability to penetrate the outer membrane porins of Gram-negative bacteria. Once inside the periplasmic space, it drastically increases the binding affinity to Penicillin-Binding Proteins (PBPs), specifically PBP3, leading to rapid bacterial cell wall arrest[2].
-
The Methoxyimino Group (Z-configuration): The spatial orientation of the methoxyimino group provides critical steric hindrance. This physical barrier shields the vulnerable beta-lactam ring from hydrolysis by classical plasmid-mediated beta-lactamases (such as TEM-1 and SHV-1), ensuring the antibiotic remains active against resistant strains[2].
Figure 1: Mechanistic pathway from the synthetic intermediate to bactericidal activity.
Comparative In Vitro Efficacy: Cefotaxime vs. Ceftriaxone
While Cefotaxime and Ceftriaxone share the same pharmacophore derived from 4-bromo-2-methoxyimino-3-oxobutyric acid, subtle differences in their overall molecular structure lead to variations in their in vitro efficacy profiles.
Recent multicenter in vitro susceptibility studies evaluating clinical isolates from systemic infections demonstrate that both antibiotics possess overlapping, broad-spectrum activity. However, when subjected to rigorous MIC and Zone of Inhibition (ZOI) testing, against specific Enterobacteriaceae.
Table 1: Comparative In Vitro Performance Profile (Clinical Isolates)
| Pathogen | Cefotaxime (Mean MIC Trend) | Ceftriaxone (Mean MIC Trend) | Zone of Inhibition (ZOI) Advantage |
| Escherichia coli | Lower | Higher | Cefotaxime (Statistically Significant, p < 0.05) |
| Klebsiella spp. | Lower | Higher | Cefotaxime (Statistically Significant, p < 0.05) |
| Salmonella spp. | Comparable | Comparable | Cefotaxime (Statistically Significant, p < 0.05) |
| Staphylococcus spp. | Lower | Higher | Not Statistically Significant |
Causality Insight: The marginally lower MIC values observed for Cefotaxime in vitro highlight its unhindered binding kinetics in controlled media. However, it is crucial to note that in vivo efficacy is also heavily dictated by pharmacokinetics; Ceftriaxone's high protein binding (95% vs. Cefotaxime's 35%) can diminish its free-drug availability, further supporting Cefotaxime's robust profile in empirical settings[2].
Standardized In Vitro Broth Microdilution Protocol
To accurately replicate the comparative data above, laboratories must utilize a self-validating system. The following protocol details the causality behind each step for determining the MIC of these aminothiazole cephalosporins, adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Methodology
Step 1: Media Preparation and Cation Adjustment
-
Action: Prepare Mueller-Hinton Broth (MHB) and adjust to physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L).
-
Causality: Cation adjustment is non-negotiable. Physiological divalent cations stabilize the bacterial outer membrane. Without them, the membrane becomes artificially permeable, resulting in falsely low MIC values for Gram-negative isolates.
Step 2: Antibiotic Serial Dilution
-
Action: Prepare a stock solution of the antibiotic (Cefotaxime or Ceftriaxone) at 1,024 µg/mL using sterile water or phosphate buffer. Perform two-fold serial dilutions across a 96-well microtiter plate to achieve a final test range of 0.015 µg/mL to 64 µg/mL.
-
Causality: Two-fold dilutions provide a standardized logarithmic scale that accounts for the exponential nature of bacterial growth and antibiotic binding kinetics.
Step 3: Inoculum Standardization
-
Action: Select 3-5 morphologically identical colonies from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL). Dilute the suspension so that the final concentration in each well is CFU/mL. -
Causality: The "inoculum effect" is highly pronounced in beta-lactam antibiotics. An inoculum that is too dense will artificially increase the MIC due to the overwhelming presence of baseline beta-lactamases, skewing the comparative data.
Step 4: Incubation and Quality Control
-
Action: Incubate the 96-well plates at 35°C in ambient air for 16–20 hours. Include E. coli ATCC 25922 and S. aureus ATCC 29213 as quality control strains.
-
Causality: The 16-20 hour window ensures the bacteria reach the stationary phase, allowing the bactericidal effect of the cell-wall synthesis inhibitors to fully manifest. If the MIC of the ATCC strains falls outside the CLSI acceptable range, the entire assay is invalidated, ensuring the system is self-policing.
Figure 2: Standardized in vitro broth microdilution workflow for MIC determination.
References
-
[1] US4927964A - Method for production of 2-oxyimino-3-oxobutyric acids. Google Patents. Available at:
-
Sharma, B., et al. (2024). Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review. Cureus / PubMed Central (PMC). Available at:
-
Gondane, A.A., & Pawar, D.B. (2023). Activity of Cefotaxime versus Ceftriaxone against Pathogens Isolated from Various Systemic Infections: A Prospective, Multicenter, Comparative, In vitro Indian Study. Journal of Laboratory Physicians. Available at:
Sources
Safety Operating Guide
4-Bromo-2-methoxyimino-3-oxobutyric acid proper disposal procedures
Professional Laboratory Guide: Handling and Disposal of 4-Bromo-2-methoxyimino-3-oxobutyric Acid
As a critical intermediate in the synthesis of aminothiazole cephalosporin antibiotics (such as ceftiofur, cefotaxime, and ceftriaxone)[1][2], 4-Bromo-2-methoxyimino-3-oxobutyric acid is a staple in pharmaceutical drug development. However, owing to its structural classification as an alpha-bromo ketone, it presents specific handling hazards and strict regulatory disposal requirements.
This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and step-by-step logistical protocols required to safely manage and dispose of this compound within a professional institutional setting.
I. Chemical Profiling & Hazard Assessment
To design a self-validating safety protocol, one must first understand the chemical behavior of the waste material. 4-Bromo-2-methoxyimino-3-oxobutyric acid contains a highly electrophilic alpha-carbon adjacent to a carbonyl group, making the bromine atom highly susceptible to nucleophilic displacement[3].
Mechanistic Safety Insights (The "Why"):
-
Lachrymatory and Alkylating Potential: Alpha-bromo ketones are potent alkylating agents. They readily react with nucleophiles, including the sulfhydryl and amine groups present in human mucosal membranes, acting as severe lachrymators (tear-producing agents) and skin irritants[4].
-
Degradation Pathways: Upon exposure to moisture or elevated temperatures, the compound can undergo hydrolysis or thermal decomposition, releasing highly corrosive hydrogen bromide (HBr) gas[4].
-
Halogenated Waste Classification: Because it contains bromine, this compound cannot be processed through standard organic waste streams. Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans during destruction[4][5].
Table 1: Quantitative Data and Disposal Parameters
| Property / Parameter | Specification / Protocol Requirement |
| Chemical Structure | Alpha-bromo ketone (Halogenated Organic) |
| Primary Hazards | Alkylating agent, lachrymator, potential HBr release |
| Waste Stream Designation | Strictly Halogenated Organic Waste [5][6] |
| Incompatible Materials | Strong nucleophiles, strong bases, oxidizers[7] |
| Container Headspace | Maximum 75% fill capacity to allow for vapor expansion[7] |
| Drain Disposal | Strictly Prohibited [8] |
II. Step-by-Step Disposal Methodology
The following protocol outlines the mandatory workflow for disposing of 4-Bromo-2-methoxyimino-3-oxobutyric acid waste, whether as a pure solid, a reaction mother liquor, or contaminated laboratory consumables.
Phase 1: Preparation and Segregation
-
PPE Verification: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat[8][9]. All handling must occur within a certified, properly functioning fume hood to mitigate inhalation risks from potential HBr off-gassing.
-
Waste Stream Verification: Procure a designated waste container specifically labeled for "Halogenated Organic Waste" [5][6].
Phase 2: Waste Transfer and Containment
-
Liquid Waste (Reaction Mixtures): If the compound is dissolved in a solvent (e.g., methylene chloride, which is standard for cephalosporin intermediate synthesis[2]), use a dedicated funnel to transfer the liquid into the halogenated waste carboy.
-
Solid Waste (Powders and Consumables): Contaminated solid materials (filter papers, spatulas, empty vials, or precipitated compound) must be collected in a puncture-proof, sealable container designated for solid halogenated waste[4][5].
-
Headspace Management: Never fill liquid waste containers beyond 75% capacity. This prevents over-pressurization if trace degradation occurs, releasing HBr or solvent vapors[7].
Phase 3: Labeling and Institutional Handover
-
Documentation: Immediately update the waste container's log. Do not use abbreviations. Write out "4-Bromo-2-methoxyimino-3-oxobutyric acid" and list the approximate percentage of any associated solvents[5].
-
Storage: Cap the container tightly with a vented or secure screw-top lid when not actively adding waste[5][6]. Store the container in a designated, ventilated flammable/corrosive storage cabinet away from heat sources and incompatible bases[7].
-
EHS Transfer: Once the container reaches the 75% threshold, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department. EHS will transfer the material to a licensed vendor for specialized high-temperature incineration.
III. Disposal Workflow Visualization
The following diagram illustrates the critical decision-making pathways for segregating and processing this specific chemical waste.
Caption: Institutional disposal workflow for 4-Bromo-2-methoxyimino-3-oxobutyric acid waste.
References
Sources
- 1. EP0325183A2 - Method for the production of 2-oxyimino-3-oxobutyric acids - Google Patents [patents.google.com]
- 2. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]
- 3. US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Auckland Microfab [microfab.auckland.ac.nz]
- 7. nipissingu.ca [nipissingu.ca]
- 8. hscprep.com.au [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Bromo-2-methoxyimino-3-oxobutyric acid
Operational Safety and Handling Guide: 4-Bromo-2-methoxyimino-3-oxobutyric Acid
Executive Summary
As a Senior Application Scientist, I have observed that handling highly functionalized chemical intermediates requires moving beyond generic, boilerplate Safety Data Sheets (SDS). 4-Bromo-2-methoxyimino-3-oxobutyric acid (CAS: 79232-66-9 / 75689-09-7) is a critical building block in the synthesis of advanced cephalosporin antibiotics, notably Cefpodoxime Proxetil . However, its precise structural architecture demands rigorous, causality-driven safety protocols. This guide provides drug development professionals with a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this highly reactive compound.
Mechanistic Hazard Profile: Understanding the "Why"
To establish absolute safety, we must first understand the molecular reactivity of 4-Bromo-2-methoxyimino-3-oxobutyric acid. The hazards are not arbitrary; they are directly tied to its functional groups:
-
The
-Bromo Ketone Moiety: The carbon atom adjacent to the C3 ketone is heavily brominated, making it a powerful electrophile. In biological systems, this drives rapid alkylation of nucleophilic residues in skin proteins and ocular mucosa. Consequently, the compound is a potent lachrymator (tear-inducing agent) and a severe vesicant . -
The Carboxylic Acid Group: Imparts inherent corrosivity, capable of causing deep tissue burns upon contact with physiological moisture.
-
Thermal Lability: The compound is sensitive to heat and light. Degradation pathways often result in the cleavage of the carbon-bromine bond, releasing highly toxic and corrosive hydrogen bromide (HBr) gas .
Quantitative PPE Specifications & Causality
Standard laboratory nitrile gloves are insufficient for sustained protection against lipophilic, halogenated alkylating agents. The following PPE matrix is engineered based on the specific permeation kinetics of
Table 1: Quantitative Data on PPE Specifications
| PPE Component | Specification / Material | Mechanistic Causality | Est. Breakthrough Time |
| Primary Gloves | Butyl Rubber (0.3 mm minimum) | High resistance to halogenated alkylating agents. Prevents electrophilic permeation. | > 240 minutes |
| Secondary Gloves | Nitrile (4 mil) - Worn underneath | Provides dexterity and a secondary barrier against general corrosive acids. | < 30 minutes (pure lachrymator) |
| Eye Protection | Unvented Chemical Splash Goggles | Prevents lachrymatory vapors from reacting with ocular mucosa. Standard glasses are void. | N/A (Continuous protection) |
| Respiratory | NIOSH P100/OV Half-Face Respirator | P100 traps airborne powder; Organic Vapor (OV) cartridge neutralizes HBr off-gassing. | 8 hours (Cartridge life) |
Self-Validating Operational Protocols
Every procedure involving this compound must contain built-in validation steps to ensure the environment remains uncompromised.
Operational workflow and emergency response for handling reactive alpha-bromo ketones.
Protocol A: Safe Weighing and Fume Hood Transfer
Objective: Prevent aerosolization and verify material integrity prior to reaction.
-
Respirator Seal Check (Validation Step): Before opening the storage container, don the P100/OV respirator. Perform a positive and negative pressure seal check. If air leaks are detected, do not proceed.
-
Environmental Control: Conduct all work within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a verified face velocity of
fpm. -
Visual Integrity Check (Validation Step): Inspect the powder upon opening. 4-Bromo-2-methoxyimino-3-oxobutyric acid should appear as an off-white to pale yellow powder. If the powder has turned dark brown or exhibits a sharp, acrid odor beyond its baseline, thermal degradation has occurred, releasing HBr. Reject the batch and initiate the disposal protocol.
-
Transfer: Use anti-static, non-metallic spatulas to prevent static discharge and minimize friction-induced localized heating.
Protocol B: Emergency Spill Response and Quenching
Objective: Rapidly neutralize the lachrymator and corrosive acid in the event of a breach.
-
Evacuation: Due to its severe lachrymatory properties, immediately evacuate the immediate area if a spill occurs outside the fume hood.
-
Containment & Quenching: Do not sweep the dry powder, as this will aerosolize the lachrymator. Gently cover the spill with absorbent pads soaked in a 5% Sodium Bicarbonate (
) solution. The mildly basic environment serves a dual mechanistic purpose: it deprotonates the carboxylic acid (neutralizing corrosivity) and accelerates the hydrolysis of the -bromo ketone into a benign -hydroxy ketone. -
pH Validation (Validation Step): After 15 minutes of contact time, press a pH indicator strip against the quenched spill area. The protocol is validated only when the pH reads between 8.0 and 9.0. If the pH is acidic, apply additional
solution until basicity is achieved. -
Disposal: Transfer all neutralized slurry and contaminated PPE into a dedicated High-Density Polyethylene (HDPE) container labeled "Halogenated Organic Waste - Corrosive."
Storage and Logistics
Table 2: Physicochemical Hazard & Logistics Data
| Parameter | Value / Characteristic | Operational Implication |
| CAS Numbers | 79232-66-9 / 75689-09-7 | Ensure correct SDS retrieval and inventory tracking. |
| Functional Groups | Dual hazard: Alkylating agent (lachrymator) and corrosive. | |
| Physical State | Solid (Powder) | High risk of aerosolization during transfer; requires wet-wiping. |
| Thermal Stability | Labile | Must be stored strictly at 2-8°C to prevent HBr release. |
| Atmosphere | Moisture Sensitive | Store under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
